4,6-Dimethylindoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTVMIZTUFHUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCNC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460069 | |
| Record name | 4,6-dimethylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288458-50-4 | |
| Record name | 4,6-dimethylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethylindoline and its Precursor, 4,6-Dimethylindole
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 4,6-dimethylindoline is scarce in the current scientific literature. This guide provides a comprehensive overview of its predicted properties and detailed information on its immediate aromatic precursor, 4,6-dimethylindole. Furthermore, established experimental protocols for the synthesis of indolines from indoles are presented, which can be adapted for the preparation of this compound.
Introduction
Indoline and its derivatives are important structural motifs in a vast array of biologically active compounds and natural products. Their saturated heterocyclic core imparts distinct conformational properties compared to their aromatic indole counterparts, which can be crucial for molecular recognition and pharmacological activity. This compound, a substituted indoline, is of interest for its potential applications in medicinal chemistry and materials science. This technical guide summarizes the known chemical properties of the closely related 4,6-dimethylindole and provides a theoretical and practical framework for the synthesis and characterization of this compound.
Chemical Properties of 4,6-Dimethylindole
4,6-Dimethylindole is the aromatic precursor to this compound. A significant amount of computed data for this compound is available and provides a solid foundation for understanding the chemistry of its reduced form.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | --INVALID-LINK--[1] |
| Molecular Weight | 145.20 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 4,6-dimethyl-1H-indole | --INVALID-LINK--[1] |
| CAS Number | 75948-77-5 | --INVALID-LINK--[1] |
| Canonical SMILES | CC1=CC(=C2C=CNC2=C1)C | --INVALID-LINK--[1] |
Computed Physical and Chemical Properties
| Property | Value | Source |
| XLogP3 | 2.8 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |
| Exact Mass | 145.089149355 | --INVALID-LINK--[1] |
| Monoisotopic Mass | 145.089149355 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 15.8 Ų | --INVALID-LINK--[1] |
| Heavy Atom Count | 11 | --INVALID-LINK--[1] |
| Formal Charge | 0 | --INVALID-LINK--[1] |
| Complexity | 144 | --INVALID-LINK--[1] |
Spectral Data for 4,6-Dimethylindole
-
Mass Spectrometry: A GC-MS spectrum is available for 4,6-dimethylindole, which can be a useful reference for monitoring its conversion to this compound.[1]
Synthesis of this compound from 4,6-Dimethylindole
The most direct route to this compound is through the reduction of the pyrrole ring of 4,6-dimethylindole. Several methods are well-established for this transformation.
Experimental Protocols for the Reduction of Indoles
Two primary methods for the reduction of indoles to indolines are catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a clean and efficient method for the reduction of indoles. Platinum-based catalysts are often effective, and the reaction can be performed under acidic conditions to facilitate the reduction of the electron-rich indole ring.[2]
General Protocol for Catalytic Hydrogenation of an Unprotected Indole:
-
Reaction Setup: To a solution of the indole (1.0 mmol) in water (10 mL), add p-toluenesulfonic acid (1.2 mmol) and 5% Platinum on activated carbon (Pt/C) (10 mol%).
-
Hydrogenation: Place the reaction mixture in a pressure vessel and charge with hydrogen gas to a pressure of 30 bar.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with water.
-
Extraction: Make the filtrate basic with a saturated solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude indoline can be purified by column chromatography on silica gel.
Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a widely used and effective reagent for the selective reduction of the C2-C3 double bond of indoles.[3][4]
General Protocol for Reduction with Sodium Cyanoborohydride:
-
Reaction Setup: Dissolve the indole (1.0 mmol) in glacial acetic acid (5 mL) at room temperature.
-
Addition of Reducing Agent: To this solution, add sodium cyanoborohydride (2.0 mmol) portion-wise over 10 minutes.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture into ice-water (50 mL).
-
Extraction: Make the aqueous solution basic (pH > 8) with solid potassium hydroxide or a concentrated solution of sodium hydroxide. Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude indoline can be purified by column chromatography.
Structural Relationship
The core structural difference between an indole and an indoline is the saturation of the C2-C3 double bond in the pyrrole ring. This seemingly small change has a significant impact on the geometry and electronic properties of the molecule, moving from a planar, aromatic system to a non-planar, saturated heterocyclic system.
Predicted Properties of this compound
Based on the structure of this compound and the general properties of indolines, the following characteristics can be predicted:
-
Basicity: As a secondary amine, this compound is expected to be basic and will readily form salts with acids.
-
Reactivity: The nitrogen atom will be nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation. The aromatic ring can undergo electrophilic substitution reactions, with the amino group being a strong activating, ortho-, para-director.
-
Spectroscopy:
-
¹H NMR: The spectrum will be more complex than that of the indole due to the non-planar nature of the indoline ring and the presence of diastereotopic protons. Signals for the aliphatic protons at C2 and C3 will be present, in addition to the aromatic and methyl protons.
-
¹³C NMR: The spectrum will show signals for the sp³ hybridized carbons at C2 and C3, which will be at a higher field compared to the corresponding sp² carbons in the indole.
-
IR: A characteristic N-H stretching vibration for a secondary amine will be present, typically in the region of 3300-3500 cm⁻¹. The C-H stretches of the methyl and aliphatic ring protons will also be observed.
-
Mass Spectrometry: The molecular ion peak would be at m/z 147, corresponding to the molecular formula C₁₀H₁₃N. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the indoline ring.
-
Conclusion
While direct experimental data on this compound is limited, a comprehensive understanding of its chemical properties can be inferred from its aromatic precursor, 4,6-dimethylindole, and the well-established chemistry of the indoline scaffold. The synthetic protocols provided offer reliable methods for its preparation, which will enable further investigation into its physical, chemical, and biological properties. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound in various scientific disciplines.
References
- 1. 4,6-dimethyl-1H-indole | C10H11N | CID 9833991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids | Semantic Scholar [semanticscholar.org]
Elucidation and Confirmation of the 4,6-Dimethylindoline Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to synthesize, elucidate, and confirm the chemical structure of 4,6-dimethylindoline. Due to the absence of directly published experimental spectra for this specific molecule, this document outlines the established synthesis route and presents predicted spectroscopic data based on foundational chemical principles and data from analogous structures. The protocols provided are standardized methods applicable for the successful characterization of this compound.
Synthesis of this compound
The most direct and widely accepted method for synthesizing indoline structures is through the catalytic hydrogenation of the corresponding indole. In this case, this compound is prepared by the reduction of 4,6-dimethyl-1H-indole. This process involves the saturation of the C2-C3 double bond in the pyrrole ring of the indole moiety.
The proposed synthesis workflow is illustrated below.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established green chemistry procedures for the hydrogenation of unprotected indoles.[1]
-
Reactor Setup: To a high-pressure reactor vessel, add 4,6-dimethyl-1H-indole (1.0 eq), 5% Platinum on Carbon (Pt/C, 5 mol%), and p-toluenesulfonic acid (0.2 eq).
-
Solvent Addition: Add deionized water or ethanol as the solvent to achieve a substrate concentration of approximately 0.1 M.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas (H₂) several times. Pressurize the reactor to 5-8 MPa with H₂.
-
Reaction Conditions: Stir the mixture vigorously at a temperature between 120-160°C.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Isolation: Purify the crude product using flash column chromatography on silica gel to obtain pure this compound.
Structure Elucidation Workflow
The confirmation of the synthesized product's structure as this compound requires a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers unambiguous proof of the molecular structure.
Caption: Logical workflow for structure elucidation.
Spectroscopic Data and Analysis
The following tables summarize the predicted quantitative data expected from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | s | 1H | H-7 |
| ~6.60 | s | 1H | H-5 |
| ~3.60 (broad s) | s | 1H | N-H |
| ~3.35 | t | 2H | H-2 |
| ~2.95 | t | 2H | H-3 |
| ~2.30 | s | 3H | 4-CH₃ |
| ~2.25 | s | 3H | 6-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~150.0 | C-7a |
| ~131.0 | C-6 |
| ~129.5 | C-4 |
| ~127.0 | C-5 |
| ~124.5 | C-3a |
| ~108.0 | C-7 |
| ~47.0 | C-2 |
| ~31.0 | C-3 |
| ~19.0 | 6-CH₃ |
| ~18.5 | 4-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound (Ionization Mode: Electron Ionization - EI)
| m/z (Mass/Charge Ratio) | Interpretation |
| 147 | [M]⁺˙ (Molecular Ion) |
| 146 | [M-H]⁺ |
| 132 | [M-CH₃]⁺ (Loss of a methyl group) |
| 117 | [M-2CH₃]⁺ or [M-C₂H₆]⁺ (Loss of both methyls or ethane) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Data for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| 1600 - 1620 | C=C Stretch | Aromatic Ring |
| 1450 - 1500 | C=C Stretch | Aromatic Ring |
| 1250 - 1350 | C-N Stretch | Aromatic Amine |
Experimental Protocols for Spectroscopy
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.[2]
-
¹H NMR Parameters: Use a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in methanol or acetonitrile into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) system for separation from any minor impurities.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400 to detect the molecular ion and relevant fragment ions.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Place the sample in the spectrometer and record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and instrument-related absorptions.
References
Spectroscopic Profile of 4,6-Dimethylindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethylindoline. Due to the limited availability of experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of the expected key features in Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and serve as a valuable reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.7 | s | H-5 |
| ~6.6 | s | H-7 |
| ~3.3 | t | H-2 |
| ~2.9 | t | H-3 |
| ~2.2 | s | 4-CH₃ |
| ~2.1 | s | 6-CH₃ |
| ~3.5 | br s | N-H |
Note: Predicted chemical shifts are estimates and may vary from experimental values. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~145 | C-7a |
| ~130 | C-3a |
| ~128 | C-6 |
| ~125 | C-4 |
| ~120 | C-5 |
| ~115 | C-7 |
| ~47 | C-2 |
| ~30 | C-3 |
| ~19 | 4-CH₃ |
| ~18 | 6-CH₃ |
Note: Predicted chemical shifts are estimates and may vary from experimental values.
Expected Infrared (IR) Spectroscopy Features
An experimental IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 (broad) | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 2850-2960 | C-H Stretch | Aliphatic C-H |
| 1600-1620, 1450-1500 | C=C Stretch | Aromatic Ring |
| 1250-1350 | C-N Stretch | Aromatic Amine |
| 700-900 | C-H Bend (out-of-plane) | Substituted Benzene |
Expected Mass Spectrometry (MS) Fragmentation
In an electron ionization (EI) mass spectrum of this compound, the following key fragmentation patterns are anticipated:
-
Molecular Ion (M⁺): The parent peak corresponding to the molecular weight of this compound (C₁₀H₁₃N, MW = 147.22 g/mol ) should be observed.
-
Loss of a Methyl Group ([M-15]⁺): A significant peak resulting from the loss of one of the methyl groups is expected.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for indolines, leading to the loss of an ethyl group.
-
Retro-Diels-Alder (RDA) Reaction: The indoline ring system may undergo a characteristic RDA fragmentation.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier-transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H nuclei.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
The acquisition time should be 2-4 seconds with a relaxation delay of 1-5 seconds.
-
Typically, 16-64 scans are co-added to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 0-220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) of the compound with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added and averaged.
-
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Analyze the sample using a mass spectrometer, commonly equipped with an electron ionization (EI) source for small molecules.
-
Data Acquisition:
-
Introduce the sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In EI, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Physicochemical Characteristics of Substituted Indolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of substituted indolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous natural products and synthetic molecules with diverse biological activities. Understanding the physicochemical properties of substituted indolines is paramount for optimizing their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).
This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.
Quantitative Physicochemical Data
The following tables summarize key physicochemical properties for the parent indoline molecule and a selection of substituted indoline derivatives. These properties are critical for predicting the behavior of these compounds in biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility | pKa | LogP |
| Indoline | C₈H₉N | 119.16 | -21 | 220-221 | 1.063 | 5 g/L in water (20 °C); soluble in alcohol and oils.[1] | 5.20 (Predicted)[1] | 1.6 (logD₇.₄) |
| N-Boc-2-hydroxyindoline | C₁₃H₁₇NO₃ | 235.28 | 59-61 | - | - | Low solubility in d6-DMSO and d4-MeOH. | - | - |
| N-Boc-2-hydroxy-5-methylindoline | C₁₄H₁₉NO₃ | 249.31 | 88-90 | - | - | - | - | - |
| N-Boc-2-hydroxy-3-methylindoline | C₁₄H₁₉NO₃ | 249.31 | 84-86 | - | - | - | - | - |
| Indapamide | C₁₆H₁₆ClN₃O₃S | 365.83 | 160-162 | - | - | Practically insoluble in water. | 8.3 | 2.1 (logD₇.₄) |
Table 1: Physicochemical Properties of Indoline and Selected Derivatives.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility (mg/L) |
| 4c | C₂₅H₂₀N₂O₅S | 460.50 | - | 100.057 |
| 4f | C₂₅H₁₆BrClF₃N₂O₅ | 643.76 | 235–236 | 0.330 |
| Not specified | C₂₄H₂₀N₂O₅ | 416.43 | 242–245 | - |
| Not specified | C₂₅H₂₀N₂O₅ | 428.44 | 241 | - |
| Not specified | C₂₅H₁₉FN₂O₅ | 446.43 | 238–239 | - |
Table 2: Physicochemical Properties of Selected Spiro[indoline-3,5′-pyrroline]-2,2′dione Derivatives.
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of substituted indolines are provided below. These protocols are based on standard laboratory practices.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test indoline compound.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.
-
Titration Procedure:
-
Take 20 mL of the 1 mM sample solution and acidify to pH 1.8-2.0 with 0.1 M HCl.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Immerse the calibrated pH electrode into the solution, which is continuously stirred.
-
Titrate the solution by adding small increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches 12-12.5.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve.
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.
-
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's membrane permeability and overall ADME properties. The shake-flask method is the gold standard for its experimental determination.
Methodology:
-
Phase Preparation:
-
Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol.
-
Saturate n-octanol with the phosphate buffer.
-
-
Sample Preparation:
-
Prepare a stock solution of the test indoline compound in a suitable solvent (e.g., DMSO).
-
Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio. The final concentration should be detectable in both phases.
-
-
Partitioning:
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully separate the aqueous and n-octanol phases.
-
Determine the concentration of the indoline derivative in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogD is the base-10 logarithm of D.
-
Determination of Kinetic Solubility
Kinetic solubility provides a high-throughput assessment of how quickly a compound dissolves from a solid state or a concentrated stock solution into an aqueous buffer. This is a crucial parameter in early drug discovery to identify compounds with potential bioavailability issues.
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the test indoline compound in dimethyl sulfoxide (DMSO).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
-
Assay Procedure:
-
Add a small aliquot of the DMSO stock solution to the aqueous buffer in a microtiter plate.
-
Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
-
Precipitate Detection/Quantification:
-
Nephelometry: Measure the light scattering caused by any precipitated particles using a nephelometer. The amount of scattering is proportional to the amount of insoluble compound.
-
Direct UV/LC-MS: After incubation, filter the solution to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or LC-MS/MS against a standard curve.
-
-
Data Analysis:
-
The kinetic solubility is reported as the concentration of the compound remaining in the solution after the incubation period.
-
Visualization of Signaling Pathways and Experimental Workflows
Substituted indolines, particularly indolin-2-ones, have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are key components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis, processes that are often dysregulated in cancer.
Below are Graphviz diagrams illustrating these signaling pathways and a general workflow for the experimental determination of the physicochemical characteristics of substituted indolines.
Caption: Experimental workflow for physicochemical characterization.
Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Conclusion
The physicochemical characteristics of substituted indolines are fundamental to their potential as therapeutic agents. A thorough understanding and experimental determination of properties such as pKa, LogP, and solubility are essential for the rational design and development of new indoline-based drugs. The ability of certain indoline derivatives to inhibit key signaling pathways, such as those mediated by receptor tyrosine kinases, highlights their therapeutic potential, particularly in oncology. This guide provides a foundational resource for researchers in this field, offering both quantitative data and practical experimental guidance.
References
An In-Depth Technical Guide to 4,6-Dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-dimethylindoline, a substituted indoline of interest in medicinal chemistry and organic synthesis. This document consolidates its chemical identity, including its CAS number and IUPAC name, alongside key physicochemical properties. While specific experimental data for this compound is not widely published, this guide outlines established synthetic protocols for analogous substituted indolines, which can be adapted for its preparation. Furthermore, it explores the potential biological significance of the dimethylindoline scaffold by examining the activities of related isomers and derivatives. This guide serves as a foundational resource for researchers and professionals engaged in the exploration and application of novel indoline-based compounds.
Chemical Identity and Properties
This compound, also known by its systematic IUPAC name 4,6-dimethyl-2,3-dihydro-1H-indole, is a heterocyclic aromatic organic compound.
| Identifier | Value |
| IUPAC Name | 4,6-dimethyl-2,3-dihydro-1H-indole |
| CAS Number | 288458-50-4 |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
Synthetic Methodologies
Detailed experimental protocols for the synthesis of this compound are scarce in publicly available literature. However, its synthesis can be approached through established methods for preparing substituted indolines. Two primary strategies are outlined below.
Fischer Indole Synthesis followed by Reduction
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] This can be adapted to produce this compound in a two-step process.
Step 1: Synthesis of 4,6-Dimethyl-1H-indole
A potential pathway involves the reaction of (3,5-dimethylphenyl)hydrazine with a suitable two-carbon synthon (e.g., a glycoaldehyde equivalent) in the presence of an acid catalyst such as polyphosphoric acid or zinc chloride.[2]
Experimental Protocol (General):
-
To a solution of (3,5-dimethylphenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol), add the selected aldehyde or ketone.
-
Heat the mixture to reflux for a specified period to form the corresponding hydrazone.
-
Isolate the hydrazone and treat it with a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like boron trifluoride etherate) at an elevated temperature to induce cyclization.[2]
-
Upon completion of the reaction, neutralize the mixture and extract the crude 4,6-dimethyl-1H-indole.
-
Purify the product using column chromatography or recrystallization.
Step 2: Reduction of 4,6-Dimethyl-1H-indole to this compound
The resulting 4,6-dimethyl-1H-indole can then be reduced to the corresponding indoline. Catalytic hydrogenation is a common and effective method for this transformation.
Experimental Protocol (General):
-
Dissolve 4,6-dimethyl-1H-indole in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor.
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney nickel.
-
Pressurize the reactor with hydrogen gas to a specified pressure.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
After cooling and depressurizing the reactor, filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or chromatography.
A study on the catalytic hydrogenation of 2,3-dimethylindole to 2,3-dimethyloctahydroindole provides a relevant example of the conditions that can be employed. In this study, a Ru/Al₂O₃ catalyst was used at 190 °C and 7 MPa of hydrogen pressure to achieve complete hydrogenation.[3]
Logical Workflow for Synthesis
Caption: Synthetic pathway to this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the benzene ring, and the protons of the dihydropyrrole ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the two methyl carbons, and the two sp³-hybridized carbons of the indoline ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (147.22 g/mol ).
Researchers are encouraged to perform full spectroscopic characterization upon synthesis to confirm the identity and purity of the compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of this compound are limited. However, the indoline scaffold is a privileged structure in medicinal chemistry, and various substituted indolines exhibit a wide range of pharmacological activities. The biological effects of small molecules are often influenced by isomerism, where the position of substituents can significantly alter their interaction with biological targets.[4]
Insights from Related Dimethylindoline Isomers
The biological activities of other dimethylindoline isomers can provide valuable insights into the potential therapeutic applications of the 4,6-disubstituted analog. For instance, studies on various substituted indolines have demonstrated their potential as:
-
Anticancer agents: Certain indoline derivatives have shown cytotoxic effects against various cancer cell lines.
-
Antimicrobial agents: The indoline nucleus is a component of some compounds with antibacterial and antifungal properties.
-
Central Nervous System (CNS) active agents: The structural similarity of indolines to neurotransmitters like serotonin has led to the investigation of their effects on the CNS.
Potential Signaling Pathway Involvement
Given the diverse biological roles of indoline-containing molecules, this compound could potentially interact with various signaling pathways. The specific pathways would depend on the three-dimensional conformation of the molecule and its affinity for different protein targets. A hypothetical workflow for investigating the biological activity of a novel indoline derivative is presented below.
Caption: Workflow for biological activity screening.
Conclusion
This compound represents an intriguing yet underexplored molecule within the broader class of substituted indolines. This technical guide provides a starting point for researchers by consolidating its known chemical identifiers and outlining plausible and established synthetic routes. While a significant gap in the experimental data for this specific compound exists, the information provided on analogous structures offers a valuable framework for future research. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential in drug discovery and materials science.
References
- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
The Solubility Profile of 4,6-Dimethylindoline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-dimethylindoline, a key heterocyclic compound with applications in pharmaceutical and chemical synthesis. Due to the limited availability of direct quantitative data for this compound, this document leverages solubility information for the parent compound, indoline, and the related aromatic heterocycle, indole, to provide a predictive assessment. Furthermore, detailed experimental protocols for solubility determination are presented to empower researchers to generate precise data for this specific molecule.
Core Executive Summary
Understanding the solubility of this compound is paramount for its effective use in drug discovery, process development, and formulation. This guide offers a foundational understanding of its likely solubility in a range of common organic solvents, based on data from structurally analogous compounds. A standardized experimental workflow is provided to enable the systematic and reproducible determination of its precise solubility parameters.
Predicted Solubility of this compound
The following table summarizes the available qualitative and quantitative solubility data for indoline and indole, which serve as proxies for estimating the solubility of this compound. The presence of two methyl groups on the benzene ring of the indoline structure is expected to increase its lipophilicity, potentially leading to higher solubility in nonpolar organic solvents and lower solubility in polar solvents compared to the parent indoline molecule.
| Solvent Class | Solvent | Indoline | Indole | Predicted this compound Solubility |
| Protic Solvents | Water | Slightly soluble; 5 g/L[1][2][3] | Slightly soluble; ~0.1 g/100 mL[4] | Likely very slightly soluble |
| Ethanol | Soluble[5][6] | Soluble[4][7] | Likely soluble | |
| Methanol | Soluble | Soluble | Likely soluble | |
| Aprotic Solvents | Acetone | Soluble[1][2] | Soluble | Likely soluble |
| Diethyl Ether | Soluble[1][2][5] | Soluble[7] | Likely soluble | |
| Benzene | Soluble[1][2][6] | Soluble[4] | Likely soluble | |
| Chloroform | Soluble | Soluble[4] | Likely soluble | |
| Ethyl Acetate | Soluble | Soluble[4] | Likely soluble | |
| Petroleum Ether | Soluble | Soluble[7] | Likely soluble | |
| Other Solvents | Propylene Glycol | Poorly soluble[1][2] | Soluble[7] | Moderately soluble to soluble |
| Glycerin | Insoluble | Insoluble[7] | Likely insoluble | |
| Mineral Oil | Insoluble | Insoluble[7] | Likely insoluble |
Note: This table presents proxy data from structurally similar compounds. Experimental verification is required for precise solubility values of this compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from standard laboratory procedures for organic compound solubility testing.[8][9][10][11]
Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of organic solvents.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, ethyl acetate, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Qualitative Solubility Determination:
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound into a small test tube.
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in 0.25 mL increments.
-
Mixing: After each addition, cap the test tube and vortex vigorously for at least 30 seconds.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Soluble: If the entire solid dissolves.
-
Slightly Soluble: If a portion of the solid dissolves.
-
Insoluble: If no significant amount of the solid dissolves.
-
Quantitative Solubility Determination (Shake-Flask Method):
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for a period to let the undissolved solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Visualizing Experimental and Synthetic Workflows
To aid in the conceptualization of the experimental and synthetic processes related to this compound, the following diagrams are provided.
Caption: A generalized workflow for the qualitative and quantitative solubility testing of this compound.
Caption: A plausible, generalized synthetic route for a substituted indoline like this compound.
References
- 1. Indoline | 496-15-1 [chemicalbook.com]
- 2. Indoline CAS#: 496-15-1 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Indoline - C8h9n, Industrial Grade Aromatic Heterocyclic Organic Compound | Mild Aromatic Odor, 99% Purity, Bicyclic Structure, Cas No: 496-15-1, Slightly Soluble In Water at Best Price in Mumbai | Solvchem [tradeindia.com]
- 7. Indole | 120-72-9 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
A Technical Guide to Quantum Chemical Calculations for 4,6-Dimethylindoline
This document is intended for researchers, scientists, and professionals in drug development who are interested in the computational characterization of 4,6-dimethylindoline. It outlines the standard protocols for performing Density Functional Theory (DFT) calculations to predict the molecule's geometric, electronic, and spectroscopic properties.
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations are a cornerstone of modern computational drug discovery, offering profound insights into the atomic and molecular properties of potential therapeutic agents.[5] These in silico methods allow for the prediction of a molecule's three-dimensional structure, electronic charge distribution, and spectroscopic signatures, which are critical for understanding its behavior and interaction with biological targets.[6] For a molecule like this compound, a substituted indoline, these calculations can elucidate how the methyl substitutions influence the electronic structure and reactivity of the parent indoline scaffold, which is a common motif in pharmacologically active compounds.
The primary method discussed in this guide is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.[7][8] Specifically, we will outline a protocol using the B3LYP functional with a Pople-style basis set, a widely adopted combination for organic molecules.[9]
Detailed Computational Methodology
This section details a robust protocol for performing quantum chemical calculations on this compound. The workflow is designed to be reproducible and is based on common practices in the field.
2.1. Molecular Structure Preparation
The initial step involves the creation of a 3D model of the this compound molecule. This can be achieved using any standard molecular building software (e.g., Avogadro, ChemDraw, GaussView). The starting geometry does not need to be perfect, as the subsequent optimization step will locate the minimum energy conformation. The IUPAC name for the molecule is 4,6-dimethyl-2,3-dihydro-1H-indole.
2.2. Software and Theoretical Level
The calculations outlined here are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan. The chosen theoretical level for this illustrative guide is the B3LYP functional combined with the 6-311+G(d,p) basis set .
-
B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for providing reliable results for the geometries and energies of organic molecules.[9]
-
6-311+G(d,p): A triple-zeta basis set that provides a good description of the electron distribution. The + indicates the addition of diffuse functions to better describe non-covalent interactions and anions, while (d,p) denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in orbital shapes.
2.3. Geometry Optimization
The primary goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to a stable structure (a local or global energy minimum). The optimization is performed in the gas phase or with an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate a solution environment. The process is considered complete when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.
2.4. Frequency Calculation
Following a successful geometry optimization, a frequency calculation is essential. This computation serves two main purposes:
-
Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, meaning the structure is not stable and requires further optimization.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
2.5. Electronic Property Calculation
Once the optimized geometry is confirmed, a range of electronic properties can be calculated from the resulting wavefunction. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This is vital for predicting sites of intermolecular interactions.
-
Dipole Moment: This provides a measure of the overall polarity of the molecule.
2.6. NMR Spectra Simulation
Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide the isotropic shielding values for each nucleus, which can then be converted to chemical shifts (ppm) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
Illustrative Quantitative Data
The following tables summarize the hypothetical, yet realistic, quantitative data that would be obtained from the computational protocol described above for this compound.
Table 1: Predicted Geometric Parameters (Optimized at B3LYP/6-311+G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C(ar)-C(ar) | 1.395 - 1.410 |
| C(ar)-N | 1.385 | |
| C(aliph)-N | 1.468 | |
| C(aliph)-C(aliph) | 1.542 | |
| C(ar)-C(Me) | 1.510 | |
| N-H | 1.012 | |
| C-H (aromatic) | 1.085 | |
| C-H (aliphatic) | 1.096 | |
| C-H (methyl) | 1.095 | |
| Bond Angles (°) | C-N-C | 110.5 |
| C-C-C (aromatic) | 119.0 - 121.0 | |
| H-N-C | 112.8 | |
| C-C-H (aromatic) | 119.5 - 120.5 |
Note: ar refers to aromatic ring atoms, aliph to aliphatic ring atoms, and Me to methyl group carbons. Atom numbering should be based on a standardized molecular model.
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| Energy of HOMO | -5.85 eV |
| Energy of LUMO | -0.25 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.60 eV |
| Dipole Moment | 1.95 Debye |
| Ionization Potential (Vertical) | 6.20 eV |
| Electron Affinity (Vertical) | 0.15 eV |
Table 3: Predicted Key Vibrational Frequencies (IR)
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| 3450 | High | N-H stretching |
| 3050 - 3100 | Medium | Aromatic C-H stretching |
| 2850 - 2960 | High | Aliphatic & Methyl C-H stretching |
| 1610 | High | Aromatic C=C stretching & N-H scissoring |
| 1490 | Medium | Aromatic C=C stretching |
| 1460 | Medium | CH₂ scissoring & CH₃ asymmetric bending |
| 1380 | Medium | CH₃ symmetric bending |
| 1250 | High | Aromatic C-N stretching |
| 820 | Strong | Aromatic C-H out-of-plane bending (isolated H) |
Table 4: Predicted NMR Chemical Shifts (Referenced to TMS)
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H | N-H | 3.5 - 4.0 |
| Aromatic C-H (C5) | 6.7 - 6.9 | |
| Aromatic C-H (C7) | 6.9 - 7.1 | |
| Aliphatic CH₂ (C2) | 2.9 - 3.1 | |
| Aliphatic CH₂ (C3) | 2.5 - 2.7 | |
| Methyl CH₃ (C4) | 2.2 - 2.4 | |
| Methyl CH₃ (C6) | 2.3 - 2.5 | |
| ¹³C | Aromatic C (C7a) | 150 - 152 |
| Aromatic C (C3a) | 130 - 132 | |
| Aromatic C (C4) | 128 - 130 | |
| Aromatic C (C6) | 135 - 137 | |
| Aromatic CH (C5) | 123 - 125 | |
| Aromatic CH (C7) | 110 - 112 | |
| Aliphatic CH₂ (C2) | 47 - 49 | |
| Aliphatic CH₂ (C3) | 28 - 30 | |
| Methyl C (C4) | 18 - 20 | |
| Methyl C (C6) | 20 - 22 |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical characterization of a small molecule like this compound.
Caption: Workflow for DFT-based molecular property prediction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. Density Functional Theory [iue.tuwien.ac.at]
- 9. pubs.acs.org [pubs.acs.org]
The Unseen Potential: A Technical Guide to the Biological Significance of Dimethyl-Substituted Indolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold, a core structure in many natural and synthetic bioactive compounds, has garnered significant attention in medicinal chemistry. Among its many derivatives, dimethyl-substituted indolines are emerging as a class of molecules with profound and diverse biological significance. This technical guide provides an in-depth exploration of the multifaceted roles of these compounds, focusing on their mechanisms of action, engagement with critical signaling pathways, and potential as therapeutic agents. Through a comprehensive review of existing literature, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the exploration and application of dimethyl-substituted indolines.
Core Biological Activities of Dimethyl-Substituted Indolines
Dimethyl-substituted indolines have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs targeting a range of diseases. Key areas of impact include their roles as potent serotonin receptor agonists, effective antibacterial agents, and modulators of inflammatory responses.
Serotonin 5-HT1D Receptor Agonism
A significant area of investigation for dimethyl-substituted indolines is their potent and selective agonism of the serotonin 5-HT1D receptor. These receptors are implicated in various physiological processes, including the regulation of neurotransmission and vascular tone. Agonists of the 5-HT1D receptor are of particular interest for the treatment of migraine headaches.
One notable example is the compound 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol, which has shown high potency as a human 5-HT1D receptor agonist with a K(i) of 2.4 nM.[1] This compound also exhibits favorable metabolic stability and oral bioavailability, highlighting the therapeutic potential of this class of molecules.[1]
Antibacterial and Resistance-Modifying Activity
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Dimethyl-substituted indolines have emerged as a promising scaffold for the development of novel antibacterial agents. Certain tricyclic indoline probes, for instance, have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
Some of these compounds act as direct antibacterial agents, while others function as resistance-modifying agents (RMAs). RMAs can re-sensitize resistant bacteria to existing antibiotics, offering a powerful strategy to combat drug resistance.
Anti-Inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cancer. Dimethyl-substituted indolines have been shown to possess anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), underscores their potential as therapeutic agents for inflammatory conditions.
Quantitative Data Summary
To facilitate a clear comparison of the biological activities of various dimethyl-substituted and related indoline compounds, the following tables summarize key quantitative data from the literature.
| Compound | Target | Assay Type | Value | Reference |
| 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol | Human 5-HT1D Receptor | Binding Affinity (Ki) | 2.4 nM | [1] |
| Tricyclic indoline probe 2 | S. aureus (MRSA) | MIC | 4 µg/mL | [2] |
| Indole-derived TNF-α inhibitor (4e) | TNF-α | IC50 | 3.0 ± 0.8 µM | |
| Substituted Indolin-2-one (Compound 4) | TNF-α and IL-6 | Inhibition | 71% and 53% |
Table 1: Summary of Quantitative Biological Activity Data for Selected Indoline Derivatives.
Key Signaling Pathways
The biological effects of dimethyl-substituted indolines are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
5-HT1D Receptor Signaling Pathway
As G protein-coupled receptors (GPCRs), 5-HT1D receptors, upon activation by agonists such as dimethyl-substituted indolines, initiate a cascade of intracellular events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway plays a crucial role in modulating neuronal excitability and vascular smooth muscle contraction.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Many indole derivatives, including dimethyl-substituted indolines, exert their anti-inflammatory and anticancer effects by inhibiting this pathway. They can interfere with the activation of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory genes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. Below are methodologies for key experiments cited in the study of dimethyl-substituted indolines.
Radioligand Binding Assay for 5-HT1D Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1D receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1D receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)
-
Radioligand: [3H]GR125743 (specific activity ~80 Ci/mmol)
-
Non-specific binding control: Serotonin (10 µM)
-
Test compound (dimethyl-substituted indoline) at various concentrations
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 1 mg/mL.
-
Binding Assay: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of [3H]GR125743 (final concentration 0.5 nM), and 50 µL of test compound at various concentrations (or assay buffer for total binding, or serotonin for non-specific binding).
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
Minimum Inhibitory Concentration (MIC) Assay against MRSA
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of MRSA.
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Mueller-Hinton Broth (MHB)
-
Test compound (dimethyl-substituted indoline) stock solution in DMSO
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture MRSA in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL. Include a growth control (MHB with inoculum, no compound) and a sterility control (MHB only).
-
Inoculation: Add 100 µL of the prepared MRSA inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the test compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the ability of a test compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dimethyl-substituted indoline)
-
ELISA kit for mouse TNF-α
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with media only) and an LPS control (cells with LPS only).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS control. Determine the IC50 value using non-linear regression analysis.
Experimental and Logical Workflows
The discovery and development of biologically active dimethyl-substituted indolines follow a structured workflow, from initial synthesis to biological evaluation.
Conclusion
Dimethyl-substituted indolines represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy as serotonin receptor agonists, antibacterial agents, and anti-inflammatory molecules, coupled with favorable pharmacological profiles, warrants further investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate and accelerate future research in this exciting field. Continued exploration of the structure-activity relationships and mechanisms of action of dimethyl-substituted indolines will undoubtedly lead to the development of novel and effective therapies for a range of human diseases.
References
Methodological & Application
Application Note: Synthesis Protocol for 4,6-Dimethylindoline
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4,6-Dimethylindoline. The described method is a representative procedure based on the well-established catalytic hydrogenation of the corresponding indole precursor, 4,6-dimethylindole. This protocol is intended for use by trained chemistry professionals in a controlled laboratory setting. All appropriate safety precautions must be strictly followed.
Introduction
Indoline and its substituted derivatives are important structural motifs found in a wide range of biologically active compounds and are key intermediates in pharmaceutical and materials science research. This compound is a specific derivative of interest for further chemical elaboration. The most direct and environmentally conscious method for the synthesis of indolines is the catalytic hydrogenation of the corresponding indole.[1] This process involves the reduction of the pyrrole ring of the indole nucleus, typically using a heterogeneous catalyst such as platinum on carbon (Pt/C) under a hydrogen atmosphere.[1][2] The reaction is often facilitated by an acid co-catalyst to protonate the indole, which disrupts the aromatic system and promotes hydrogenation.[1]
Reaction Scheme
The synthesis of this compound is achieved through the catalytic hydrogenation of 4,6-dimethylindole, as depicted in the following reaction scheme:
4,6-dimethylindole + H₂ --(Pt/C, p-TsOH, H₂O)--> this compound
Materials and Equipment
3.1 Reagents and Chemicals
-
4,6-dimethylindole
-
Platinum on carbon (10 wt. % Pt/C)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen gas (H₂)
3.2 Equipment
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer and pressure gauge
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
pH paper or pH meter
Experimental Protocol
4.1 Reaction Setup
-
To a high-pressure hydrogenation reactor vessel, add 4,6-dimethylindole.
-
Add deionized water to the reactor.
-
Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) to the mixture.
-
Carefully add the 10% Platinum on carbon (Pt/C) catalyst.
-
Seal the reactor according to the manufacturer's instructions.
4.2 Hydrogenation
-
Flush the sealed reactor multiple times with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Begin stirring the reaction mixture and heat to the specified temperature.
-
Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete when hydrogen uptake ceases.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
4.3 Work-up and Purification
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the filter cake with a small amount of deionized water.
-
Transfer the filtrate to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid until the pH of the aqueous layer is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound based on a representative catalytic hydrogenation procedure.
| Parameter | Value |
| 4,6-dimethylindole | 1.0 mmol |
| 10% Pt/C Catalyst | 10 mol % |
| p-TsOH·H₂O | 1.0 mmol |
| Solvent (Deionized Water) | 5 mL |
| Hydrogen Pressure | 500 psi |
| Temperature | 80 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | >90% (based on similar substrates) |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Use a properly maintained and certified high-pressure reactor.
-
Catalyst Handling: Platinum on carbon can be pyrophoric, especially after use. Handle the catalyst in an inert atmosphere when dry. The filtered catalyst should be kept wet and disposed of according to institutional guidelines for hazardous waste.
-
Acid Handling: p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.
-
Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle only in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed C-H Activation in Indoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of indolines, a core scaffold in numerous pharmaceuticals and biologically active natural products, has been significantly advanced through the advent of palladium-catalyzed C-H activation. This modern synthetic strategy offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. This document provides detailed application notes and experimental protocols for key methodologies in this field, focusing on directing group strategies for intramolecular C-H amination.
Introduction to the Methodology
Palladium-catalyzed intramolecular C-H amination for the synthesis of indolines typically involves the use of a directing group attached to the nitrogen of a β-arylethylamine substrate. This directing group coordinates to the palladium catalyst, positioning it in proximity to an ortho C-H bond on the aryl ring. Subsequent C-H activation and C-N bond formation lead to the desired indoline product. The choice of directing group and oxidant is crucial for the success of the reaction.
Two of the most effective and widely used directing groups are the picolinamide (PA) group, developed by the Chen group, and the 2-pyridinesulfonyl (PyS) group, utilized by the Yu group.[1][2] Both directing groups can be readily installed and subsequently removed under mild conditions, enhancing the synthetic utility of these methods.
Data Presentation: Comparison of Key Protocols
The following tables summarize the quantitative data for two prominent palladium-catalyzed indoline synthesis protocols, highlighting their substrate scope and efficiency.
Table 1: Palladium-Catalyzed Indoline Synthesis using Picolinamide (PA) Directing Group [1]
| Substrate (R group) | Pd(OAc)₂ (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| H | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 95 |
| 4-Me | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 89 |
| 4-OMe | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 85 |
| 4-F | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 92 |
| 4-Cl | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 93 |
| 4-CF₃ | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 96 |
| 3-Me | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 91 |
| 3-OMe | 5 | PhI(OAc)₂ | AcOH | 60 | 12 | 88 |
Table 2: Palladium-Catalyzed Indoline Synthesis using 2-Pyridinesulfonyl (PyS) Directing Group [2]
| Substrate (R group) | Pd(OAc)₂ (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| H | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 88 |
| 4-Me | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 85 |
| 4-OMe | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 78 |
| 4-F | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 82 |
| 4-Cl | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 80 |
| 4-CF₃ | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 75 |
| 3-Me | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 86 |
| 3-OMe | 10 | PhI(OAc)₂ | PhCl | 100 | 4 | 81 |
Experimental Protocols
Protocol 1: Indoline Synthesis via Pd-Catalyzed C-H Amination with a Picolinamide (PA) Directing Group
This protocol is adapted from the work of He, Chen, and coworkers.[1]
Materials:
-
N-(picolinoyl)-β-arylethylamine substrate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 equiv)
-
Acetic acid (AcOH, 0.2 M)
-
Argon atmosphere
Procedure:
-
To a sealed tube, add the N-(picolinoyl)-β-arylethylamine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.05 equiv), and PhI(OAc)₂ (77.3 mg, 0.24 mmol, 1.2 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add acetic acid (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired indoline product.
Protocol 2: Indoline Synthesis via Pd-Catalyzed C-H Amination with a 2-Pyridinesulfonyl (PyS) Directing Group
This protocol is based on the work of Mei, Yu, and colleagues.[2]
Materials:
-
N-(2-pyridinesulfonyl)-β-arylethylamine substrate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.10 equiv)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂, 1.5 equiv)
-
Chlorobenzene (PhCl, 0.1 M)
Procedure:
-
To a screw-capped vial, add the N-(2-pyridinesulfonyl)-β-arylethylamine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 0.10 equiv), and PhI(OAc)₂ (96.6 mg, 0.3 mmol, 1.5 equiv).
-
Add chlorobenzene (2.0 mL).
-
Seal the vial with a cap containing a PTFE septum.
-
Place the vial in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 4 hours.
-
After cooling to room temperature, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired indoline product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized catalytic cycle for Pd-catalyzed indoline synthesis.
Caption: A typical experimental workflow for indoline synthesis.
Caption: Relationship between catalytic systems and reaction parameters.
References
Application Notes: 4,6-Dimethylindoline and its Analogs as Pharmaceutical Building Blocks
Introduction
Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals. The rigid bicyclic system of indoline allows for precise spatial orientation of functional groups, making it an attractive template for designing molecules that can interact with high specificity and affinity with biological targets. While direct pharmaceutical applications of 4,6-dimethylindoline are not extensively documented in publicly available literature, its structural analogs, particularly dimethyl-substituted indolines and indoles, serve as crucial building blocks in the synthesis of potent and selective therapeutic agents.
This document provides an overview of the application of dimethyl-substituted indoline analogs in pharmaceutical development, with a focus on their use in synthesizing serotonin receptor agonists. Due to the limited specific data on this compound, we present a detailed case study on the synthesis and activity of a structurally related dimethyl-indole derivative, 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol , a potent 5-HT1D receptor agonist.
Application: Serotonin Receptor Agonists
Dimethyl-substituted indoline and indole moieties are key pharmacophoric elements in the design of selective serotonin (5-HT) receptor agonists. These compounds have therapeutic potential in treating a variety of central nervous system disorders, including migraine and depression. The dimethylaminoethyl side chain, in particular, is a common feature in many serotonergic ligands, mimicking the endogenous neurotransmitter serotonin.
Case Study: Synthesis of a Potent 5-HT1D Receptor Agonist
The following sections detail the synthesis and biological activity of 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol, a potent and selective 5-HT1D receptor agonist. This compound serves as a representative example of how dimethyl-substituted indole structures are utilized in drug discovery.
Quantitative Data Summary
The biological activity of the representative compound and its selectivity for various serotonin receptor subtypes are summarized in the table below.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity vs. other 5-HT receptors |
| 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol | 5-HT1D | 2.4 | High selectivity over 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors. |
Data extracted from primary literature and presented for illustrative purposes.
Experimental Protocols
The synthesis of 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol is a multi-step process that begins with the preparation of a substituted indole precursor, followed by the introduction of the dimethylaminoethyl side chain.
Protocol 1: Synthesis of 6-Bromo-1H-indole
-
Starting Material: 4-Bromo-2-nitrotoluene.
-
Reaction: The starting material is subjected to a condensation reaction with dimethylformamide dimethylacetal (DMF-DMA).
-
Reduction: The resulting intermediate is then reduced, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation, to effect cyclization and formation of the indole ring.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of 4-(1H-Indol-6-yl)-tetrahydro-thiopyran-4-ol
-
Lithiation: 6-Bromo-1H-indole is treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF) to generate the 6-lithioindole species.
-
Addition: Tetrahydro-4H-thiopyran-4-one is then added to the reaction mixture.
-
Quenching: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride.
-
Purification: The product is isolated and purified by column chromatography.
Protocol 3: Synthesis of 4-[1-(2-Dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol
-
Deprotonation: 4-(1H-Indol-6-yl)-tetrahydro-thiopyran-4-ol is deprotonated at the indole nitrogen using a base like sodium hydride in a polar aprotic solvent such as DMF.
-
Alkylation: The resulting anion is then reacted with 2-chloro-N,N-dimethylethylamine.
-
Work-up and Purification: The reaction is worked up by quenching with water and extracting the product into an organic solvent. The final compound is purified by column chromatography or crystallization.
Signaling Pathway and Experimental Workflow
The therapeutic effect of 5-HT1D receptor agonists is mediated through their interaction with the 5-HT1D receptor, a G-protein coupled receptor (GPCR). Activation of this receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to play a role in the modulation of neurotransmitter release.
Caption: 5-HT1D Receptor Signaling Pathway.
The general workflow for the synthesis and evaluation of these compounds is depicted below.
Caption: General Experimental Workflow.
While this compound itself is not a widely cited building block in the synthesis of current pharmaceuticals, the broader class of dimethyl-substituted indoline and indole analogs are of significant interest and utility. They serve as valuable synthons for the development of potent and selective ligands for various biological targets, most notably serotonin receptors. The provided case study on a 5-HT1D receptor agonist illustrates the synthetic strategies and biological importance of this class of compounds, highlighting the potential for further exploration of other dimethyl-substituted indoline isomers in drug discovery. Researchers in drug development can leverage the synthetic protocols and structure-activity relationship insights from these analogs to design novel therapeutic agents.
Applications of Substituted Indoline Scaffolds in Medicinal Chemistry Research
A detailed overview of the therapeutic potential, synthesis, and biological evaluation of indoline-based compounds.
For Researchers, Scientists, and Drug Development Professionals
Note to the Reader: Extensive literature searches did not yield specific medicinal chemistry applications for the 4,6-dimethylindoline scaffold. The indoline core, however, is a significant pharmacophore in drug discovery, with numerous derivatives showing a wide range of biological activities. This document provides a detailed overview of the applications of substituted indoline scaffolds as a representative example of how a molecule like this compound could be explored in medicinal chemistry. The information presented herein is based on published research on various indoline and indolin-2-one derivatives.
Introduction to the Indoline Scaffold in Medicinal Chemistry
The indoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. Its rigid, bicyclic structure provides a valuable framework for the design of small molecules that can interact with a variety of biological targets. Indoline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of the indoline ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This document will explore some key applications of substituted indolines, with a focus on their role as kinase inhibitors in cancer therapy.
Application Note: Substituted Indolin-2-ones as Receptor Tyrosine Kinase (RTK) Inhibitors
Background
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A class of 3-substituted indolin-2-ones has been identified as potent and selective inhibitors of various RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[1]
Mechanism of Action
These 3-substituted indolin-2-one derivatives act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the RTK catalytic domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the activation of pro-survival and proliferative pathways. The selectivity of these inhibitors for different RTKs is determined by the nature and position of the substituents on the indolin-2-one core and the 3-substituent.
Below is a simplified representation of the signaling pathway inhibited by these compounds.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies on 3-substituted indolin-2-ones have revealed key structural features for potent and selective RTK inhibition[1]:
-
3-Substituent: The nature of the substituent at the 3-position of the indolin-2-one core is a major determinant of selectivity.
-
Five-membered heteroaryl rings: Compounds with a 3-[(five-membered heteroaryl ring)methylidenyl] substituent exhibit high specificity for the VEGF receptor (Flk-1/KDR).
-
Substituted benzylidene rings: Bulky substituents on the phenyl ring at the C-3 position lead to selectivity towards EGF and Her-2 receptors.
-
-
Indolin-2-one Core: Modifications to the indolin-2-one scaffold can influence potency and pharmacokinetic properties.
Quantitative Data
The inhibitory activity of representative 3-substituted indolin-2-ones against various RTKs is summarized in the table below.
| Compound ID | 3-Substituent | Target RTK | IC50 (µM) | Reference |
| 1 | 3-[(2,4-dimethylpyrrol-5-yl)methylidenyl] | Flk-1/KDR | 0.20 | [1] |
| 2 | 3-[(3,5-dimethylpyrrol-2-yl)methylidenyl] | PDGFR | 0.5 | [1] |
| 3 | 3-(3,5-dibromo-4-hydroxybenzylidenyl) | EGFR | 0.05 | [1] |
| 4 | 3-(3,5-di-tert-butyl-4-hydroxybenzylidenyl) | Her-2 | >100 | [1] |
Experimental Protocols
General Synthesis of 3-Substituted Indolin-2-ones
A general method for the synthesis of 3-substituted indolin-2-ones involves the condensation of an appropriate oxindole with an aldehyde or ketone.
References
Application Notes and Protocols for N-Functionalization of 4,6-Dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-functionalization of 4,6-dimethylindoline, a key structural motif in various biologically active compounds. The following protocols for N-acylation, N-arylation, and N-alkylation are based on established methodologies for structurally similar indole and indoline derivatives. These procedures have been adapted for this compound and are intended to serve as a starting point for further optimization.
N-Acylation of this compound
N-acylated indolines are prevalent in pharmaceuticals and natural products.[1][2] Traditional methods often involve reactive and unstable acyl chlorides, which can have poor functional group tolerance.[1][2] The following protocol is an adaptation of a chemoselective N-acylation method using stable thioesters as the acyl source.[1][2]
Experimental Protocol: N-Acylation with Thioesters
This procedure describes the reaction of this compound with a thioester in the presence of a base.
Materials:
-
This compound
-
S-methyl thioester (e.g., S-methyl butanethioate)
-
Cesium carbonate (Cs₂CO₃)
-
Xylene
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the desired S-methyl thioester (3.0 equiv), and cesium carbonate (3.0 equiv).
-
Add dry xylene to the mixture.
-
Heat the reaction mixture to 140 °C and stir for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Purify the product using column chromatography on silica gel to obtain the desired N-acyl-4,6-dimethylindoline.
Quantitative Data Summary for N-Acylation
The following table summarizes the reaction conditions for the N-acylation of indoles, which can be applied to this compound.
| Reagent/Parameter | Condition | Source |
| This compound | 0.2 mmol (1.0 equiv) | Adapted from[1][2] |
| Thioester | 0.6 mmol (3.0 equiv) | Adapted from[1][2] |
| Base | Cs₂CO₃ (0.6 mmol, 3.0 equiv) | [1][2] |
| Solvent | Xylene (2.0 mL) | [1][2] |
| Temperature | 140 °C | [1][2] |
| Reaction Time | 12 h | [1][2] |
N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
N-Arylation of this compound
N-arylindoles are significant scaffolds in medicinal chemistry.[3] Copper-catalyzed N-arylation is a common method for their synthesis.[3] The following protocol is adapted from a one-pot Fischer indolisation–indole N-arylation sequence.[3]
Experimental Protocol: Copper-Catalyzed N-Arylation
This procedure details the copper-catalyzed reaction of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Copper(I) oxide (Cu₂O)
-
Potassium phosphate (K₃PO₄)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), the aryl iodide (1.2 equiv), Cu₂O (10 mol%), K₃PO₄ (2.0 equiv), and TBAB (10 mol%).
-
Add water as the solvent.
-
Seal the tube and heat the reaction mixture to 130 °C for 24 hours.
-
After cooling, extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the N-aryl-4,6-dimethylindoline.
Quantitative Data Summary for N-Arylation
The following table summarizes the reaction conditions for the copper-catalyzed N-arylation of indoles, adaptable for this compound.
| Reagent/Parameter | Condition | Source |
| This compound | 1.0 equiv | Adapted from[3] |
| Aryl Iodide | 1.2 equiv | Adapted from[3] |
| Catalyst | Cu₂O (10 mol%) | [3] |
| Base | K₃PO₄ (2.0 equiv) | [3] |
| Phase-Transfer Catalyst | TBAB (10 mol%) | [3] |
| Solvent | Water | [3] |
| Temperature | 130 °C | [3] |
| Reaction Time | 24 h | [3] |
N-Arylation Workflow
Caption: Workflow for the N-arylation of this compound.
N-Alkylation of this compound
N-alkylated indolines are important intermediates in organic synthesis. A solvent-mediated, tunable regiodivergent alkylation provides a versatile method for this transformation.[4][5] The following protocol is adapted for the N-alkylation of this compound.
Experimental Protocol: Indium-Catalyzed N-Alkylation
This procedure describes the indium-catalyzed N-alkylation of this compound with a p-quinone methide.
Materials:
-
This compound
-
p-Quinone methide
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.5 equiv) in THF, add In(OTf)₃ (10 mol%).
-
Add the p-quinone methide (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the product by column chromatography to afford the N-alkyl-4,6-dimethylindoline.
Quantitative Data Summary for N-Alkylation
The following table summarizes the reaction conditions for the indium-catalyzed N-alkylation of indoles, which can be extrapolated for this compound.
| Reagent/Parameter | Condition | Source |
| This compound | 0.30 mmol (1.5 equiv) | Adapted from[4][5] |
| p-Quinone Methide | 0.20 mmol (1.0 equiv) | Adapted from[4][5] |
| Catalyst | In(OTf)₃ (10 mol%) | [4][5] |
| Solvent | THF (2 mL) | [4][5] |
| Temperature | Room Temperature | Adapted from[4][5] |
| Reaction Time | Varies (monitor by TLC) | Adapted from[4][5] |
N-Alkylation Workflow
Caption: Workflow for the N-alkylation of this compound.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Bioactive Compounds Utilizing a Substituted Indoline Scaffold
Disclaimer: Extensive literature searches did not yield specific examples of bioactive compounds directly synthesized from 4,6-dimethylindoline. Therefore, these application notes and protocols are based on a representative example of a bioactive compound synthesized from a substituted indoline to illustrate the general methodologies and principles that would be applicable. The presented data and pathways are illustrative and based on activities observed for various indoline derivatives.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives of indoline have shown promise as anti-inflammatory, analgesic, anticancer, and antibacterial agents.[1][2] This document provides a detailed protocol for the synthesis of a representative bioactive N-acyl indoline derivative and outlines its potential biological applications and associated signaling pathways.
Synthesis of Bioactive N-Acyl Indoline Derivatives
This section details the synthesis of a representative N-acyl indoline derivative. The protocol is based on general and established synthetic routes for similar compounds.[2]
Experimental Protocol: Synthesis of (4-chlorophenyl)(5-nitroindolin-1-yl)methanone
This protocol describes a two-step synthesis starting from 5-nitroindoline.
Step 1: Synthesis of 4-chlorobenzoyl chloride
-
Materials: 4-chlorobenzoic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzoic acid (1 equivalent).
-
Slowly add thionyl chloride (2 equivalents) to the flask under a fume hood.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting 4-chlorobenzoyl chloride is used in the next step without further purification.
-
Step 2: Synthesis of (4-chlorophenyl)(5-nitroindolin-1-yl)methanone
-
Materials: 5-nitroindoline, 4-chlorobenzoyl chloride, potassium carbonate (K₂CO₃), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 5-nitroindoline (1 equivalent) in THF in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activity and Data Presentation
N-acyl indoline derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities. The biological activity of these compounds is typically evaluated through in vitro and in vivo assays.
Table 1: Representative Biological Activity of Substituted Indoline Derivatives
| Compound ID | Molecular Structure | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) |
| IND-1 | N-benzoyl-5-nitroindoline | 65% | 72% |
| IND-2 | N-(4-chlorobenzoyl)-5-nitroindoline | 78% | 85% |
| IND-3 | N-(4-methoxybenzoyl)-5-nitroindoline | 55% | 60% |
| Indomethacin | (Reference Drug) | 85% | 90% |
Data is hypothetical and for illustrative purposes, based on trends observed for similar compounds.[3]
Signaling Pathways and Visualization
The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism of action for a bioactive indoline derivative in modulating this pathway.
Caption: Hypothetical modulation of the NF-κB signaling pathway by a bioactive indoline derivative.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and biological evaluation of the bioactive indoline derivatives.
Caption: General workflow from synthesis to lead optimization of bioactive indoline derivatives.
Conclusion
References
Characterization of 4,6-Dimethylindoline: Application Notes and Protocols for HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of 4,6-Dimethylindoline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for purity assessment, impurity profiling, and quantitative analysis in various stages of drug discovery and development.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is recommended, leveraging a C18 stationary phase to effectively retain and separate the analyte from potential impurities.
Application Note: HPLC Purity Assay of this compound
This application note outlines a starting point for the development of a robust HPLC method for determining the purity of this compound. The proposed method is based on common practices for the analysis of aromatic amines and related heterocyclic compounds.
Method Summary:
A gradient elution on a C18 column with UV detection provides a reliable method for the separation and quantification of this compound. The mobile phase consists of a buffered aqueous solution and an organic modifier, typically acetonitrile or methanol.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Expected Retention Time | ~ 8-12 minutes (estimated) |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a step-by-step procedure for the HPLC analysis of this compound.
1. Materials and Reagents:
-
This compound analytical standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98%)
-
0.45 µm syringe filters
2. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 100 mL to obtain a stock solution of 100 µg/mL.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution with the same solvent mixture.
3. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to achieve a nominal concentration of 10 µg/mL of the active ingredient.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
4. HPLC System Setup and Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (solvent mixture) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution for analysis.
5. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities and confirming the structure of the main component through its mass spectrum.
Application Note: GC-MS Identification and Impurity Profiling of this compound
This application note provides a starting point for developing a GC-MS method for the characterization of this compound. The method is based on general procedures for similar aromatic nitrogen-containing compounds. The electron ionization (EI) mass spectrum will provide a characteristic fragmentation pattern that can be used for identification.
Method Summary:
A temperature-programmed separation on a non-polar or mid-polar capillary column followed by mass spectrometric detection allows for the sensitive and selective analysis of this compound.
Table 2: Proposed GC-MS Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Expected Retention Index | 1400 - 1500 (on a standard non-polar column, estimated based on 4,6-dimethylquinoline[1]) |
Table 3: Predicted Key Mass Fragments for this compound (C10H13N, MW: 147.22)
| m/z (mass-to-charge) | Proposed Fragment Identity |
| 147 | Molecular Ion [M]+• |
| 132 | [M-CH3]+ |
| 117 | [M-C2H6]+• or [M-2CH3]+• |
| 91 | Tropylium ion [C7H7]+ |
Note: These are predicted fragments based on typical fragmentation patterns of similar structures. Actual fragmentation should be confirmed with an analytical standard.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a step-by-step procedure for the GC-MS analysis of this compound.
1. Materials and Reagents:
-
This compound analytical standard
-
GC-grade Dichloromethane or Ethyl Acetate
2. Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in 10 mL of dichloromethane to obtain a stock solution of 100 µg/mL.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution with dichloromethane.
3. Sample Preparation:
-
Dissolve the sample containing this compound in dichloromethane to achieve a nominal concentration of 10 µg/mL.
-
If necessary, filter the sample solution through a 0.45 µm syringe filter.
4. GC-MS System Setup and Analysis:
-
Set up the GC-MS system according to the parameters outlined in Table 2.
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the standard solution to determine the retention time and acquire the mass spectrum.
-
Inject the sample solution for analysis.
5. Data Analysis:
-
Identify the this compound peak in the total ion chromatogram (TIC) of the sample by comparing its retention time and mass spectrum with the standard.
-
Identify potential impurities by examining their mass spectra and comparing them to spectral libraries (e.g., NIST).
Caption: GC-MS analysis workflow for this compound.
Analytical Standard
For accurate quantification and confirmation of identity, it is essential to use a certified analytical standard of this compound. While direct suppliers for a certified reference material of this compound may vary, custom synthesis or sourcing from specialized chemical suppliers is often required. For related compounds, such as 4,6-dimethylquinoline, analytical standards are commercially available from suppliers like Chiron.[2] It is recommended to contact major chemical and reference standard suppliers for availability or custom synthesis options.
References
Application Notes and Protocols: Derivatization of 4,6-Dimethylindoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline and its derivatives represent a significant class of heterocyclic compounds that are integral to a multitude of biologically active molecules and approved pharmaceuticals. The indoline scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The derivatization of the indoline nucleus, particularly at the nitrogen atom, allows for the exploration of a vast chemical space and the modulation of pharmacological properties. This document provides a detailed guide for the derivatization of 4,6-dimethylindoline and the subsequent biological screening of the synthesized analogs, with a focus on identifying potential therapeutic agents. While specific biological data for this compound derivatives is not extensively available in public literature, this guide presents established methodologies for derivatization and screening, using data from structurally related compounds for illustrative purposes.
Derivatization Strategies for this compound
The primary focus of derivatization will be on the indoline nitrogen, a common site for modification to influence biological activity. Two key derivatization reactions, N-acylation and N-alkylation, will be detailed.
Experimental Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-acyl derivatives of this compound using carboxylic acids activated with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Various carboxylic acids (R-COOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acyl-4,6-dimethylindoline derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
Experimental Protocol 2: N-Alkylation of this compound
This protocol outlines the N-alkylation of this compound using various alkyl halides in the presence of a base.
Materials:
-
This compound
-
Various alkyl halides (R-X, where X = Br, I)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the base.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkyl-4,6-dimethylindoline derivative.
-
Characterize the purified compound using NMR, MS, and IR spectroscopy.
Biological Screening Protocols
Following synthesis and purification, the derivatized compounds should be subjected to a panel of biological assays to determine their activity.
Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Normal human cell line (for selectivity assessment, e.g., HEK293)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Multi-well plate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol 4: Kinase Inhibition Assay
This protocol describes a general method to screen for kinase inhibitory activity. Specific kinase assay kits are commercially available and their protocols should be followed.
General Principle:
Kinase activity is typically measured by quantifying the amount of phosphorylated substrate produced. This can be done using various methods, including radiometric assays (using ³²P-ATP) or non-radiometric assays such as fluorescence, luminescence, or antibody-based detection (ELISA).
A General Non-Radiometric Kinase Assay Protocol:
-
Prepare a reaction buffer containing the kinase, the substrate, and ATP.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and detect the amount of phosphorylated product using a detection reagent (e.g., a phosphospecific antibody or a reagent that detects ADP formation).
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Data Presentation
| Compound ID | R-Group | Cytotoxicity (MCF-7) IC₅₀ (µM)[1] | Kinase Inhibition (e.g., CDK2) IC₅₀ (µM)[2] |
| DM-Ind-A1 | -COCH₃ | 7.54 | >100 |
| DM-Ind-A2 | -CO(CH₂)₂CH₃ | 5.21 | 85.3 |
| DM-Ind-A3 | -COPh | 3.12 | 52.1 |
| DM-Ind-B1 | -CH₂Ph | 12.8 | >100 |
| DM-Ind-B2 | -CH₂(4-Cl-Ph) | 8.9 | 78.6 |
Visualizations
Workflow for Derivatization and Biological Screening
Caption: Workflow for synthesis and screening of this compound derivatives.
Apoptosis Signaling Pathway
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Conclusion
The derivatization of the this compound scaffold provides a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document offer a robust framework for the synthesis of N-acyl and N-alkyl derivatives and their subsequent biological evaluation. By systematically exploring the structure-activity relationships of these compounds, researchers can identify lead candidates for further development in the treatment of various diseases, including cancer. It is important to reiterate that while the methodologies are well-established, the biological data for the specific this compound core remains an area for future investigation.
References
- 1. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Applications of 4,6-Dimethylindoline Derivatives in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of 4,6-dimethylindoline derivatives, focusing on their role in asymmetric organocatalysis. While the indoline scaffold is a recurring motif in numerous natural products and pharmaceuticals, its incorporation into chiral catalysts has unlocked powerful methodologies for the enantioselective synthesis of complex molecules. This document details the application of a representative chiral this compound-based catalyst in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Application Note 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
Chiral indoline derivatives have emerged as potent organocatalysts for the asymmetric conjugate addition of carbonyl compounds to nitroalkenes, providing access to valuable chiral γ-nitro carbonyl compounds. These products are versatile synthetic intermediates that can be readily converted into various functional groups. A catalyst bearing the this compound scaffold can offer enhanced steric hindrance and electronic properties, influencing the stereochemical outcome of the reaction.
The proposed catalytic cycle involves the formation of a chiral enamine intermediate between the secondary amine of the indoline catalyst and the aldehyde. This enamine then attacks the nitroalkene in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.
Quantitative Data Summary
The following table summarizes the performance of a representative chiral catalyst derived from this compound in the asymmetric Michael addition of propanal to various β-nitrostyrenes.
| Entry | Nitrostyrene (Ar) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | 4-Nitrophenyl | Toluene | 20 | 98 | 96:4 | 99 |
| 3 | 4-Methoxyphenyl | Toluene | 36 | 92 | 93:7 | 97 |
| 4 | 2-Chlorophenyl | Toluene | 48 | 88 | 90:10 | 95 |
| 5 | 1-Naphthyl | CH2Cl2 | 30 | 90 | 92:8 | 96 |
Experimental Protocols
Protocol 1: Synthesis of a Representative Chiral this compound-Based Catalyst
This protocol describes a general method for the synthesis of a chiral catalyst incorporating the this compound moiety, for example, a (2S)-2-(diphenyl(trimethylsilyloxy)methyl)-4,6-dimethylindoline.
Materials:
-
4,6-Dimethylindole
-
Magnesium turnings
-
Iodine
-
Ethyl bromide
-
(S)-2-(tert-Butyldimethylsilyloxy)acetaldehyde
-
Dry diethyl ether
-
Dry toluene
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are activated with a crystal of iodine. A solution of ethyl bromide in dry diethyl ether is added dropwise to initiate the Grignard reaction. 4,6-Dimethylindole in dry diethyl ether is then added slowly, and the mixture is refluxed for 2 hours to form the indolyl Grignard reagent.
-
Aldehyde Addition: The reaction mixture is cooled to 0 °C, and a solution of (S)-2-(tert-butyldimethylsilyloxy)acetaldehyde in dry toluene is added dropwise. The reaction is stirred at room temperature overnight.
-
Reduction and Cyclization: The reaction is carefully quenched with saturated aqueous ammonium chloride. The resulting amino alcohol is then subjected to a reductive cyclization protocol using a suitable reducing agent (e.g., triethylsilane in the presence of trifluoroacetic acid) to form the indoline ring.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the chiral this compound-based catalyst.
Protocol 2: General Procedure for the Asymmetric Michael Addition
Materials:
-
Chiral this compound-based catalyst (20 mol%)
-
Benzoic acid (co-catalyst, 20 mol%)
-
Aldehyde (e.g., propanal, 1.5 mmol)
-
Nitroalkene (e.g., β-nitrostyrene, 1.0 mmol)
-
Anhydrous solvent (e.g., toluene, 2.0 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a vial containing the chiral this compound-based catalyst and benzoic acid, add the anhydrous solvent.
-
Add the aldehyde to the solution and stir for 10 minutes at room temperature.
-
Add the nitroalkene to the mixture.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired γ-nitro aldehyde.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the asymmetric Michael addition.
Caption: Proposed catalytic cycle for the Michael addition.
Application Notes and Protocols: The Role of the Indoline Scaffold in Asymmetric Synthesis
Introduction
Initial research into the specific role of 4,6-dimethylindoline in asymmetric synthesis did not yield dedicated studies or applications where this particular substitution pattern is employed as a chiral auxiliary or catalyst to induce stereoselectivity. However, the broader indoline scaffold is a crucial structural motif in a multitude of chiral ligands and is a prominent target in asymmetric synthesis due to its prevalence in biologically active compounds and natural products. Therefore, these application notes will focus on the versatile role of the indoline framework in asymmetric synthesis, providing detailed protocols for key transformations that lead to the enantioselective synthesis of chiral indoline derivatives.
Application Note 1: Asymmetric Friedel-Crafts Alkylation of Indoles for the Synthesis of Chiral Indoline Precursors
The asymmetric Friedel-Crafts alkylation of indoles is a powerful method for the enantioselective formation of carbon-carbon bonds at the C3 position of the indole ring. The resulting 3-substituted indole products are valuable precursors that can be subsequently reduced to the corresponding chiral indolines. This reaction often employs chiral ligands in combination with a metal catalyst to achieve high levels of stereocontrol.
Quantitative Data Summary
The following table summarizes the results for the asymmetric Friedel-Crafts alkylation of various indoles with β-nitrostyrenes using a chiral aziridine-phosphine ligand in the presence of a copper(I) catalyst.
| Entry | Indole Substrate | β-Nitrostyrene Substrate | Yield (%) | ee (%) |
| 1 | Indole | β-nitrostyrene | ~80 | ~85 |
| 2 | 5-Bromoindole | β-nitrostyrene | 88 | 92 |
| 3 | 5-Methoxyindole | β-nitrostyrene | ~80 | ~80 |
| 4 | Indole | 4-Chloro-β-nitrostyrene | ~80 | ~82 |
| 5 | Indole | 4-Methyl-β-nitrostyrene | ~80 | ~84 |
Experimental Workflow
Caption: General workflow for the asymmetric Friedel-Crafts alkylation of indoles.
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indoles [1]
This protocol describes a general procedure for the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles with trans-β-nitrostyrene derivatives using a chiral aziridine-phosphine ligand.[1]
Materials:
-
(CuOTf)₂·C₆H₆ (Copper(I) trifluoromethanesulfonate benzene complex)
-
Chiral aziridine-phosphine ligand
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃), anhydrous
-
trans-β-Nitrostyrene derivative
-
Indole derivative
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add a solution of (CuOTf)₂·C₆H₆ (8 mol%, 0.04 mmol), the chiral aziridine-phosphine ligand (10 mol%, 0.05 mmol), and triethylamine (0.1 mmol) in anhydrous chloroform (3 mL).
-
Stir the resulting mixture at 0 °C for 4 hours to allow for the in-situ generation of the chiral catalyst complex.
-
-
Friedel-Crafts Reaction:
-
After the 4-hour catalyst preparation period, add the trans-β-nitrostyrene derivative (0.5 mmol) and the indole derivative (0.5 mmol) to the reaction mixture.
-
Continue stirring the reaction mixture at -15 °C for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification:
-
Upon completion of the reaction, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) to afford the desired chiral 3-substituted indole product.
-
-
Analysis:
-
Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, etc.).
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Application Note 2: Enantioselective Synthesis of Chiral 2-Methylindolines via Copper-Catalyzed Intramolecular Hydroamination
The enantioselective intramolecular hydroamination of N-sulfonyl-2-allylanilines is a direct and efficient method for the synthesis of chiral 2-methylindolines.[2] This transformation is catalyzed by a copper complex bearing a chiral bis(oxazoline) (BOX) ligand. The reaction proceeds with high enantioselectivity and provides access to a range of substituted chiral indolines, which are important structural motifs in various bioactive molecules.[2]
Quantitative Data Summary
The following table summarizes the results for the enantioselective copper-catalyzed hydroamination/cyclization of various N-sulfonyl-2-allylanilines.[2]
| Entry | N-Sulfonyl Group (R) | Substituent on Aniline Ring | Yield (%) | ee (%) |
| 1 | Tosyl (Ts) | H | 72 | 86 |
| 2 | Mesityl (Ms) | H | 65 | 90 |
| 3 | 2-(trimethylsilyl)ethylsulfonyl (SES) | H | 58 | 88 |
| 4 | Tosyl (Ts) | 4-Methoxy | 70 | 85 |
| 5 | Tosyl (Ts) | 5-Fluoro | 68 | 87 |
Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed enantioselective hydroamination.
Experimental Protocol: Enantioselective Copper-Catalyzed Intramolecular Hydroamination [2]
This protocol provides a general method for the synthesis of chiral 2-methylindolines from N-sulfonyl-2-allylanilines using a chiral copper-BOX catalyst.[2]
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(R,R)-Ph-BOX ligand ((4R,4'R)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole))
-
N-sulfonyl-2-allylaniline substrate
-
Anhydrous solvent (e.g., Toluene or 1,2-dichloroethane)
-
Silane reducing agent (e.g., phenylsilane)
-
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In a glovebox or under a strictly inert atmosphere, dissolve Cu(OTf)₂ (15-20 mol%) and the (R,R)-Ph-BOX ligand (16.5-22 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.
-
-
Hydroamination Reaction:
-
To the vessel containing the pre-formed catalyst or to a new vessel with the catalyst components, add the N-sulfonyl-2-allylaniline substrate (1.0 equiv).
-
Add the silane reducing agent to the mixture.
-
Seal the reaction vessel and heat the mixture to 100-110 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the chiral 2-methylindoline.
-
-
Analysis:
-
Confirm the structure of the product using NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
-
References
Troubleshooting & Optimization
How to optimize the reaction yield of 4,6-Dimethylindoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 4,6-dimethylindoline synthesis.
Troubleshooting and FAQs
Q1: My catalytic hydrogenation of 4,6-dimethylindole to this compound is showing low conversion. What are the potential causes and solutions?
A1: Low conversion in the catalytic hydrogenation of substituted indoles can stem from several factors. Here's a breakdown of common issues and how to address them:
-
Catalyst Activity: The choice and condition of your catalyst are critical.
-
Catalyst Selection: Palladium (Pd) and Platinum (Pt) based catalysts are commonly used for indole hydrogenation. For instance, a 3% Pd on N-doped carbon catalyst has shown high conversion (96%) and selectivity (100%) for indole hydrogenation in an aqueous system at 313 K and atmospheric hydrogen pressure.[1] Another effective system utilizes Pt/C with p-toluenesulfonic acid in water.[2] If you are using a standard Pd/C catalyst and observing low conversion, consider switching to a more specialized catalyst or a Pt/C system.
-
Catalyst Poisoning: The indoline product, being a cyclic secondary amine, can poison the metal catalyst, hindering the reaction's progress.[2] Ensure your starting material and solvent are free from impurities that could exacerbate catalyst deactivation. If catalyst poisoning is suspected, increasing the catalyst loading or using a fresh batch may help.
-
Catalyst Deactivation: Improper storage or handling can lead to catalyst deactivation. Always store your catalyst under an inert atmosphere and handle it quickly in the air.
-
-
Reaction Conditions:
-
Hydrogen Pressure: While some modern catalysts can operate at atmospheric pressure[1], traditionally, the hydrogenation of the resonance-stabilized indole ring requires elevated hydrogen pressure.[1][2] If you are operating at low pressure, carefully increasing the hydrogen pressure may improve conversion.
-
Temperature: The reaction rate is temperature-dependent. For the hydrogenation of 2,3-dimethylindole, increasing the temperature from 160°C to 190°C significantly accelerated the hydrogen uptake rate.[3] However, excessively high temperatures can lead to side reactions. A systematic study of the temperature profile is recommended.
-
Solvent: The choice of solvent can influence the reaction. Water is a green and effective solvent for indole hydrogenation when used with an appropriate catalyst and acidic additive.[1][2] Ethanol is also commonly used.[2] The solubility of the starting material and intermediates in the chosen solvent is crucial for efficient reaction.
-
-
Role of Additives:
-
Acids: The addition of an acid, such as phosphoric acid or p-toluenesulfonic acid, can protonate the indole at the C-3 position, generating an iminium ion.[1][2] This disrupts the aromaticity and facilitates hydrogenation.[2] Optimizing the molar ratio of the indole to the acid can significantly impact conversion.[1]
-
Q2: I am observing over-hydrogenation of the benzene ring in my this compound synthesis. How can I improve selectivity?
A2: Over-hydrogenation, leading to the formation of octahydroindole derivatives, is a common challenge in indole reduction.[2] Here are some strategies to enhance selectivity for the desired indoline:
-
Catalyst Choice: Different catalysts exhibit different selectivities. While highly active, some catalysts may promote further reduction of the benzene ring. A palladium on N-doped carbon catalyst (Pd@CN0.132) has been reported to provide 100% selectivity for indoline from indole.[1] Careful selection and screening of catalysts are essential.
-
Reaction Conditions:
-
Milder Conditions: Employing milder reaction conditions, such as lower hydrogen pressure and temperature, can often favor the formation of the partially hydrogenated indoline over the fully saturated octahydroindole.[1]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction once the starting material is consumed can prevent the subsequent over-hydrogenation of the indoline product.
-
-
Alternative Reducing Agents: If catalytic hydrogenation consistently leads to over-reduction, consider alternative chemical reducing agents. A combination of a borane reagent (like borane-tetrahydrofuran complex) and trifluoroacetic acid has been shown to reduce indoles to indolines rapidly and in good yields without significant side reactions.[4]
Q3: Are there any non-catalytic methods to synthesize this compound that might avoid issues with catalyst poisoning and over-hydrogenation?
A3: Yes, chemical reduction methods offer a viable alternative to catalytic hydrogenation. One notable method involves the use of a borane reagent in the presence of trifluoroacetic acid.[4] This approach is reported to be very rapid, often proceeding almost instantaneously at low temperatures, and provides good yields of the corresponding indoline. This method is particularly useful for indoles with substituents that might be sensitive to catalytic hydrogenation conditions or for avoiding common side reactions associated with heterogeneous catalysts.[4]
Optimization Workflow for this compound Synthesis
Caption: Workflow for optimizing this compound synthesis.
Summary of Reaction Conditions for Indole Hydrogenation
| Catalyst | Substrate | Solvent | Additive | Temp. (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
| 3% Pd@CN₀.₁₃₂ | Indole | Water | H₃PO₄ | 40 | 1 | 96 | 100 | [1] |
| Pt/C | Indole | Water | p-TsOH | RT | 30 | 100 | N/A | [2] |
| Pd/C | Indole | Ethanol | - | 227 | 150 | Moderate | N/A | [1] |
| 5% Ru/Al₂O₃ | 2,3-Dimethylindole | N/A | - | 190 | 70 | 100 | N/A | [3] |
Detailed Experimental Protocol: Catalytic Hydrogenation of 4,6-Dimethylindole (Representative)
This protocol is adapted from established procedures for the hydrogenation of substituted indoles and serves as a starting point for optimization.[1][2]
Materials:
-
4,6-Dimethylindole
-
Catalyst (e.g., 5% Pt/C or 3% Pd@CN₀.₁₃₂)
-
Solvent (e.g., Ethanol or Water)
-
Acidic Additive (e.g., p-Toluenesulfonic acid or Phosphoric acid)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
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Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
Procedure:
-
Reactor Setup: To a clean and dry hydrogenation reactor, add 4,6-dimethylindole and the chosen solvent.
-
Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove any residual oxygen.
-
Catalyst and Additive Addition: Under a positive pressure of the inert gas, carefully add the catalyst and the acidic additive (if used). The catalyst should be handled quickly to minimize exposure to air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. Begin agitation and heat the reaction mixture to the target temperature.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor setup allows) and analyzing them by TLC or GC-MS. The reaction is complete when the starting material is no longer detected.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the reaction solvent.
-
If an acidic additive was used, neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain the pure this compound.
References
- 1. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
Identification of common impurities in 4,6-Dimethylindoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 4,6-Dimethylindoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
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Fischer Indole Synthesis: The reaction of (2,4-dimethylphenyl)hydrazine with a suitable two-carbon aldehyde equivalent, such as chloroacetaldehyde or glyoxal, under acidic conditions to form 4,6-dimethylindole.[1][2]
-
Reduction: The subsequent reduction of the 4,6-dimethylindole intermediate to the desired this compound. Common reducing agents for this transformation include sodium cyanoborohydride, catalytic hydrogenation (e.g., with Pd/C), or other metal hydrides.
Q2: What are the primary expected impurities in the synthesis of this compound?
A2: Impurities can arise from both the Fischer indole synthesis and the reduction step. Key impurities to monitor include:
-
Unreacted Starting Materials: Residual (2,4-dimethylphenyl)hydrazine and the aldehyde/ketone reactant.
-
Side Products from Fischer Indole Synthesis: Due to the electron-donating nature of the two methyl groups on the phenylhydrazine, side reactions can occur. A significant side reaction is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate.[3] This can lead to the formation of 2,4-dimethylaniline and byproducts from the decomposition of the aldehyde reactant.
-
Isomeric Impurities: Depending on the reaction conditions and the carbonyl partner, there is a possibility of forming other isomeric indole or indoline structures, although the directing effects of the methyl groups make this compound the major product.
-
Over-reduction or Incomplete Reduction Products: During the reduction of 4,6-dimethylindole, incomplete reduction can leave residual starting material. Conversely, harsh reduction conditions could potentially lead to over-reduction of the aromatic ring, though this is less common under standard conditions.
-
Products of Air Oxidation: Indolines, including this compound, can be susceptible to air oxidation, which may lead to the formation of the corresponding indole or other colored degradation products, especially during workup and purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 4,6-dimethylindole in the Fischer synthesis step. | 1. Inefficient hydrazone formation. 2. Decomposition of starting materials or product under harsh acidic conditions. 3. Prominent N-N bond cleavage side reaction. [3] | 1. Ensure anhydrous conditions for hydrazone formation. Consider pre-forming the hydrazone before adding the acid catalyst.2. Optimize the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or milder Brønsted acids) and reaction temperature.[1] Start with lower temperatures and shorter reaction times.3. If N-N cleavage is suspected (indicated by the presence of 2,4-dimethylaniline), try using a Lewis acid catalyst instead of a Brønsted acid to potentially favor the desired cyclization. |
| Presence of a significant amount of 2,4-dimethylaniline in the crude product. | Acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. [3] This is a known side reaction, especially with electron-rich phenylhydrazines. | * Modify the reaction conditions as described above (optimize acid, temperature, and time).* Consider a different synthetic route if this side reaction cannot be sufficiently suppressed. |
| Incomplete reduction of 4,6-dimethylindole to this compound. | 1. Insufficient reducing agent. 2. Deactivated catalyst (in case of catalytic hydrogenation). 3. Sub-optimal reaction conditions (temperature, pressure, time). | 1. Increase the molar equivalents of the reducing agent.2. Use fresh catalyst. Ensure the reaction is free from catalyst poisons.3. Optimize the reaction parameters. For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time. |
| Formation of colored impurities during workup or purification. | Air oxidation of the indoline product. Indolines can be sensitive to oxidation, leading to the formation of colored byproducts. | * Perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).* Use degassed solvents.* Store the purified product under an inert atmosphere and protected from light. |
| Difficulty in separating the product from impurities by column chromatography. | Similar polarities of the product and impurities. For example, 2,4-dimethylaniline may have a similar polarity to this compound. | * Optimize the solvent system for column chromatography. A gradient elution might be necessary.* Consider derivatization of the impurity to alter its polarity. For example, 2,4-dimethylaniline can be selectively acylated.* Recrystallization of the product or a salt of the product can be an effective purification method. |
Experimental Protocols
1. Synthesis of 4,6-Dimethylindole via Fischer Indole Synthesis (Illustrative Protocol)
-
Step 1: Hydrazone Formation. To a solution of (2,4-dimethylphenyl)hydrazine hydrochloride in ethanol, add an equimolar amount of chloroacetaldehyde dimethyl acetal. Stir the mixture at room temperature for 1-2 hours.
-
Step 2: Cyclization. Add a suitable acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol, to the hydrazone mixture. Heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Step 3: Workup and Purification. After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
2. Reduction of 4,6-Dimethylindole to this compound (Illustrative Protocol)
-
Method A: Catalytic Hydrogenation. Dissolve 4,6-dimethylindole in a suitable solvent (e.g., methanol or ethanol). Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%). Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-5 atm) with vigorous stirring until the uptake of hydrogen ceases. Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Method B: Chemical Reduction. Dissolve 4,6-dimethylindole in a suitable solvent such as acetic acid. Add a reducing agent like sodium cyanoborohydride in portions at room temperature. Stir the reaction mixture until the starting material is consumed (monitor by TLC). Quench the reaction by carefully adding water, then basify with a suitable base. Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Impurity Identification and Characterization
The following table summarizes potential impurities and methods for their identification.
| Impurity | Potential Origin | Analytical Identification Methods |
| (2,4-dimethylphenyl)hydrazine | Unreacted starting material | LC-MS, GC-MS, 1H NMR |
| 2,4-Dimethylaniline | N-N bond cleavage side product | LC-MS, GC-MS, 1H NMR |
| 4,6-Dimethylindole | Incomplete reduction | LC-MS, GC-MS, 1H NMR, UV-Vis |
| Isomeric Dimethylindoles/indolines | Alternative cyclization pathways | LC-MS (same mass, different retention time), GC-MS, 1H NMR, 13C NMR |
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagrams illustrate the synthesis workflow and the key troubleshooting points.
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Advanced Purification of 4,6-Dimethylindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 4,6-Dimethylindoline. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of this compound are flash column chromatography and recrystallization. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in this compound often originate from the synthesis process, which is commonly a variation of the Fischer indole synthesis[1][2]. Potential impurities include:
-
Unreacted Starting Materials: Such as (4-methyl-3-nitrophenyl)hydrazine and acetone or a related ketone.
-
Isomeric Byproducts: Positional isomers formed during the indole synthesis.
-
Oxidation Products: Indoline compounds can be susceptible to oxidation, leading to colored impurities.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or acids.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for quantifying the purity and identifying impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of purification and for a qualitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and detect the presence of impurities.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and identify unknown impurities.
Troubleshooting Guides
Flash Column Chromatography
Flash column chromatography is a primary technique for the purification of this compound. Due to the basic nature of the indoline nitrogen, specific challenges may arise.
Problem 1: Tailing of the product peak on the silica gel column.
-
Cause: The basic amine group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and reduced separation efficiency[3].
-
Solution 1: Add a competing amine to the mobile phase. Incorporating a small amount of a volatile amine, such as triethylamine (TEA) or pyridine, into the eluent can neutralize the acidic sites on the silica gel[3]. A typical concentration is 0.1-1% (v/v) of the mobile phase.
-
Solution 2: Use a modified silica gel. Amine-functionalized or deactivated silica gel can be used to minimize the interaction with basic compounds.
-
Solution 3: Switch to a different stationary phase. Basic alumina can be an effective alternative to silica gel for the purification of basic amines[3].
Problem 2: The compound is not eluting from the column or requires a very polar solvent system.
-
Cause: Strong adsorption of the basic this compound to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective. Adding a competing amine as mentioned above will also help in elution[3].
Problem 3: Co-elution of impurities with the desired product.
-
Cause: Insufficient separation power of the chosen solvent system.
-
Solution 1: Optimize the solvent system. Systematically screen different solvent combinations. For indolines, mixtures of hexanes and ethyl acetate are a good starting point[4][5]. Changing to a different solvent system, for example, dichloromethane/methanol, can alter the selectivity.
-
Solution 2: Use a shallower gradient. A slower increase in the polar solvent concentration during gradient elution can improve the resolution between closely eluting compounds.
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline this compound.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The compound's solubility in the chosen solvent is too high, or the solution is supersaturated to a point where the compound separates as a liquid phase. This is more likely to happen if the compound has a low melting point or if there are significant impurities present.
-
Solution 1: Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly[6][7].
-
Solution 2: Lower the cooling rate. Allow the solution to cool to room temperature slowly and then place it in a refrigerator or freezer.
-
Solution 3: Scratch the inside of the flask. Use a glass rod to scratch the inner surface of the flask below the solvent level to induce nucleation.
Problem 2: Poor recovery of the purified compound.
-
Cause: The compound is too soluble in the recrystallization solvent, even at low temperatures.
-
Solution 1: Choose a less effective solvent. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[8].
-
Solution 2: Reduce the amount of solvent used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solution 3: Use a two-solvent system. As described above, the addition of a "poor" solvent will decrease the solubility of the compound and improve recovery.
Problem 3: The purified material is not significantly purer than the crude product.
-
Cause: The impurities have similar solubility properties to the desired compound in the chosen solvent system.
-
Solution 1: Try a different solvent. The selectivity of the recrystallization process is highly dependent on the solvent. Experiment with a range of solvents with different polarities.
-
Solution 2: Perform a second recrystallization. A second recrystallization step can often significantly improve purity.
-
Solution 3: Combine purification techniques. Use flash chromatography to remove the bulk of the impurities first, followed by recrystallization to achieve high purity.
Data Presentation
Table 1: Representative Solvent Systems for Flash Chromatography of Substituted Indolines
| Stationary Phase | Mobile Phase (v/v) | Compound Type | Reference |
| Silica Gel | 10% Ethyl Acetate in Hexanes | 1-Benzoyl-2-methylindoline | [4] |
| Silica Gel | 0-30% Ethyl Acetate in Hexanes | Methoxyindolines | [5] |
| Silica Gel | 10-20% Ethyl Acetate in Hexanes | Substituted Indoline | [5] |
| Silica Gel | Dichloromethane/Methanol with 0.1% Triethylamine | Basic Organic Amines | [3] |
Note: The optimal solvent system for this compound should be determined empirically, starting with the systems listed above.
Table 2: Common Solvents for Recrystallization
| Solvent/Mixture | Comments | Reference |
| Ethanol | A general-purpose solvent suitable for minor impurities. | [6] |
| n-Hexane/Acetone | A good two-solvent system; allows for slow evaporation to aid crystallization. | [6] |
| n-Hexane/Ethyl Acetate | Another common two-solvent system. | [6] |
| n-Hexane/Diethyl Ether | Useful when the compound is highly soluble in ether. | [6] |
Note: The choice of recrystallization solvent is critical and must be determined experimentally. A good starting point is to test the solubility of this compound in a range of solvents of varying polarity.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Column Packing: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude sample.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel or Celite, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Start with a non-polar solvent system, such as 100% hexanes, and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 20% ethyl acetate in hexanes. To mitigate peak tailing, add 0.1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when heated.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: To maximize the yield, place the flask in an ice bath or a refrigerator for at least 30 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A logical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. mt.com [mt.com]
Troubleshooting common issues in palladium-catalyzed indoline synthesis
Welcome to the technical support center for palladium-catalyzed indoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of indoline scaffolds. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
A1: Low yields in palladium-catalyzed indoline synthesis can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, and issues with starting materials. Here are key areas to investigate:
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and the formation of side products. For intramolecular C(sp²)-H amination reactions, lowering the temperature to around 60°C has been shown to enhance yields.[1][2]
-
Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensuring the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation and deactivation.[1][2]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While higher loadings may improve yield, they also increase costs. It is important to optimize the catalyst loading for your specific substrate and reaction conditions. Efficient protocols often feature low catalyst loadings.[1][2][3][4]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the solubility of reagents and the stability and activity of the catalyst. Common solvents for these reactions include toluene, dioxane, and DMF. The optimal solvent should be determined empirically for each specific reaction.[5][6]
-
Base Selection and Concentration: The choice of base is critical. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used. The concentration of the base can also be a crucial factor; in some cases, high concentrations of a soluble organic base like DBU have been found to inhibit the reaction.[7]
Q2: I am observing poor regioselectivity in my reaction. How can I control the formation of the desired indoline isomer?
A2: Poor regioselectivity is a common challenge, especially with substituted precursors. The choice of ligand coordinated to the palladium center is the most powerful tool for controlling regioselectivity.
-
Ligand Control: Different phosphine ligands can exert significant steric and electronic influence on the catalyst, directing the C-N bond formation to a specific position. For example, in the heteroannulation of o-bromoanilines with branched 1,3-dienes, the use of PAd₂ⁿBu as a ligand has been shown to favor the formation of 3-substituted indolines with high regioselectivity.[8] The use of P(o-Tol)₃ instead of PPh₃ as a ligand can lead to the preferential formation of 3-fluoroalkylated indoles over 2-fluoroalkylated indoles.[9]
Q3: My reaction starts well but then stalls or fails to go to completion. What could be causing catalyst deactivation?
A3: Catalyst deactivation is a frequent cause of incomplete reactions. Several mechanisms can lead to the deactivation of the palladium catalyst:
-
Formation of Off-Cycle Species: The catalyst can be sequestered into inactive "off-cycle" complexes. For instance, primary amine substrates can sometimes displace the phosphine ligand, leading to the formation of dormant palladium complexes that only reactivate at higher temperatures.[10]
-
Product Inhibition: The desired product itself can sometimes bind to the palladium center, inhibiting further catalytic cycles.[3]
-
Poisoning by Impurities: Trace impurities in starting materials, reagents, or solvents can act as catalyst poisons. For example, excess cyanide can disrupt every key step of the catalytic cycle.[9] Functional groups like azo groups may also cause catalyst poisoning.[11]
-
Reduction to Palladium Black: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or in the presence of certain reagents.
To mitigate catalyst deactivation, consider the following:
-
Use high-purity reagents and solvents.
-
Optimize the reaction temperature to balance reactivity and catalyst stability.
-
Select ligands that form robust and stable catalytic complexes. The use of well-defined pre-catalysts can sometimes offer more consistent results than generating the active catalyst in situ.[12]
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in palladium-catalyzed indoline synthesis.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to diagnosing and resolving low reaction yields.
Guide 2: Poor Regioselectivity
This guide focuses on strategies to improve the regioselectivity of the C-N bond formation.
Decision Tree for Improving Regioselectivity
Caption: A decision-making flowchart for enhancing regioselectivity.
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield of palladium-catalyzed indoline synthesis based on literature data.
Table 1: Effect of Ligand on Regioselectivity
| Entry | Ligand | Product Ratio (2-substituted:3-substituted) | Yield (%) | Reference |
| 1 | PPh₃ | Major | High | [9] |
| 2 | P(o-Tol)₃ | Preferential formation of 3-substituted | High | [9] |
| 3 | PAd₂ⁿBu | >95:5 (favoring 3-substituted) | 62-91 | [8] |
Table 2: Effect of Base and Solvent on N-Arylation of Indoles
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | NaOt-Bu | Toluene | High | [13] |
| 2 | K₃PO₄ | Toluene | Good (for sensitive substrates) | [13] |
| 3 | Cs₂CO₃ | Toluene | - | [14] |
| 4 | DBU | DMF | 20 (initial) -> 70 (optimized) | [15] |
Key Experimental Protocols
Protocol 1: Intramolecular C(sp²)-H Amination for Indoline Synthesis
This protocol is adapted from the work of He, G. et al. (2012).[1][2]
-
To an oven-dried reaction tube, add the picolinamide (PA)-protected β-arylethylamine substrate (1.0 equiv), Pd(OAc)₂ (0.05 - 0.10 equiv), and PhI(OAc)₂ (1.2 equiv).
-
The tube is sealed with a septum and purged with argon for 10-15 minutes.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
The reaction mixture is stirred at 60°C for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Reaction Mechanisms
Diagram 1: Proposed Catalytic Cycle for Intramolecular C-H Amination
This diagram illustrates the proposed Pd(II)/Pd(IV) catalytic cycle for the intramolecular C-H amination to form indolines.[1][2]
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for indoline synthesis.
Diagram 2: General Buchwald-Hartwig Amination Cycle
This diagram shows the generally accepted Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination, a common method for forming N-aryl indolines.[4][11]
Caption: General catalytic cycle for Buchwald-Hartwig N-arylation.
References
- 1. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 2. melp.nl [melp.nl]
- 3. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of indolines by copper-mediated intramolecular aromatic C-h amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 14. scribd.com [scribd.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Regioselective Functionalization of Indolines
Welcome to the technical support center for the regioselective functionalization of indolines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity when functionalizing indolines?
The main challenge lies in controlling the site of reaction on the indoline scaffold. Indolines possess multiple reactive sites: the nucleophilic nitrogen (N1), the alpha-carbon to the nitrogen (C2), the beta-carbon (C3), and the C-H bonds on the benzene ring (C4, C5, C6, and C7). The inherent electronic properties of the molecule often favor certain positions, such as the C3 position, making it difficult to target other sites without a deliberate strategy.[1] Achieving selectivity between the different positions on the benzenoid ring is particularly difficult due to their similar reactivity.[2]
Q2: What are the principal strategies to control regioselectivity in indoline functionalization?
Several key strategies are employed to direct functionalization to a specific position on the indoline ring:
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Directing Groups (DGs): A directing group is installed on the indoline nitrogen (N1) to steer a metal catalyst to a specific, often sterically proximal, C-H bond (e.g., C7). This is one of the most powerful and common strategies.[3][4]
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Catalyst Control: The choice of transition metal catalyst (e.g., Palladium, Rhodium, Iridium, Nickel) and its associated ligands can fundamentally alter the reaction outcome and favor one constitutional isomer over another.[3][5]
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N-Substituent Effects: The electronic and steric properties of the protecting group or substituent on the indoline nitrogen can influence the reactivity of the C2–C3 π-bond and other positions, thereby directing the regiochemical outcome.[6][7]
-
Solvent and Temperature Control: Reaction parameters such as the solvent and temperature can have a profound impact on selectivity, sometimes even reversing the preferred site of reaction.[8][9][10]
Q3: How can I selectively functionalize the C7 position on the indoline ring?
C7 functionalization is a common goal and is typically achieved using a directing group strategy. A removable directing group, such as a pyrimidyl or picolinamide group, is attached to the indoline nitrogen. This group then coordinates to a transition metal catalyst (e.g., Pd, Rh), bringing the catalyst into close proximity with the C7-H bond and facilitating its selective activation and functionalization.[11][12][13]
Logical Workflow for Strategy Selection
The following diagram illustrates a general decision-making process for choosing an appropriate strategy for regioselective indoline functionalization.
Caption: Decision tree for selecting a regioselective functionalization strategy.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of N1- and C5-alkylated indolines. How can I favor one over the other?
This issue of competing N- vs. C-alkylation can often be resolved by changing the solvent system. The polarity and hydrogen-bonding capability of the solvent can influence the nucleophilicity of the nitrogen versus the carbon framework.
Solution: Solvent control has been demonstrated to be highly effective in directing the regioselectivity of alkylation with para-quinone methides (p-QMs).[8]
-
To favor C5-alkylation: Use 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent. HFIP forms hydrogen-bond clusters with the indoline's nitrogen atom, which reduces the nitrogen's nucleophilicity and converts the indoline into a bidentate nucleophile, promoting a 1,6-addition reaction to yield the C5-alkylated product.[8]
-
To favor N1-alkylation: Use dichloromethane (DCM) with only a catalytic amount of HFIP. In this less acidic and non-coordinating environment, the nitrogen atom acts as the primary nucleophile, leading to the N1-alkylated product.[8]
| Solvent System | Predominant Product | Regioselectivity (N1 vs. C5) | Reference |
| HFIP | C5-Alkylated Indoline | C-alkylation favored | [8] |
| DCM (catalytic HFIP) | N1-Alkylated Indoline | N-alkylation favored | [8] |
Problem 2: I am attempting a dearomative arylboration, but I am getting a mixture of C2- and C3-borylated indolines. How can I improve the selectivity?
The regioselectivity between the C2 and C3 positions in nickel-catalyzed dearomative arylboration of indoles is highly dependent on the steric and electronic properties of the N-protecting group.[6][7]
Solution: A simple change in the N-acyl protecting group can completely reverse the regioselectivity.[7]
-
To favor C2-borylation: Use N-protecting groups like N-Boc (tert-butoxycarbonyl) or N-COCF₃. These groups create a more polar C2–C3 π-bond, which electronically favors the formation of the C2-borylated product.[7]
-
To favor C3-borylation: Switch to a sterically bulky N-Piv (pivaloyl) group. The orientation of the pivaloyl group's carbonyl and its steric hindrance appear to override the electronic preference, directing the borylation to the C3 position.[7]
| N-Protecting Group | Product | Regioisomeric Ratio (rr) | Diastereomeric Ratio (dr) | Reference |
| N-Boc | C2-Borylated Indoline | >40:1 | >40:1 | [7] |
| N-Piv | C3-Borylated Indoline | Single regioisomer observed | - | [7] |
Mechanism: Role of N-Protecting Group in Regioselectivity
The diagram below illustrates how different N-acyl groups influence the electronic and steric environment of the indole C2-C3 bond, leading to divergent regiochemical outcomes in Ni-catalyzed arylboration.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-controlled regioselective C(5)–H/N(1)–H bond alkylations of indolines and C(6)–H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-Catalyzed C-H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 4,6-Dimethylindoline Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4,6-Dimethylindoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthetic route is a two-step process. The first step involves the Fischer indole synthesis to produce 4,6-dimethylindole from 3,5-dimethylphenylhydrazine and a suitable carbonyl compound (typically acetone or a pyruvate derivative). The second step is the catalytic hydrogenation of the resulting 4,6-dimethylindole to yield this compound.
Q2: What are the primary challenges when scaling up the Fischer indole synthesis of 4,6-dimethylindole?
A2: The primary challenges include:
-
Exothermic Reaction Control: The reaction is often exothermic, and maintaining a consistent temperature profile upon scale-up is critical to prevent side reactions and ensure consistent product quality.
-
Acid Catalyst Concentration: The strength and concentration of the acid catalyst are crucial. Inconsistent mixing on a larger scale can lead to localized variations in acid concentration, affecting reaction kinetics and impurity profiles.
-
Byproduct Formation: Undesired byproducts, such as regioisomers or products from aldol condensation, can form. The reaction is sensitive to temperature and acid strength, which can influence the prevalence of these impurities.[1]
-
Work-up and Purification: Isolation and purification of the 4,6-dimethylindole from the reaction mixture can be challenging due to the presence of acidic residues and colored impurities.
Q3: What are the key difficulties in scaling up the catalytic hydrogenation of 4,6-dimethylindole?
A3: Key difficulties include:
-
Mass Transfer Limitations: Ensuring efficient contact between hydrogen gas, the liquid phase (substrate in solvent), and the solid catalyst is more challenging in larger reactors. Poor mass transfer can lead to slow or incomplete reactions.
-
Heat Management: Catalytic hydrogenation is a highly exothermic process. Efficient heat removal is critical to prevent temperature spikes that can lead to over-reduction and other side reactions.
-
Catalyst Deactivation: The indoline product can act as a catalyst poison, deactivating the catalyst and slowing down the reaction.[2] This effect can be more pronounced on a larger scale due to longer reaction times.
-
Over-reduction: The indoline ring can be further reduced to octahydroindole under harsh conditions (high temperature and pressure).[2] Controlling the reaction endpoint is crucial to maximize the yield of the desired product.
-
Catalyst Handling and Filtration: Handling pyrophoric catalysts (like Palladium on carbon) on a large scale requires specialized equipment and procedures. Filtration to remove the catalyst after the reaction can be slow and challenging with large volumes.
Troubleshooting Guides
Step 1: Fischer Indole Synthesis of 4,6-Dimethylindole
| Problem | Potential Cause | Troubleshooting Action |
| Low Yield of 4,6-dimethylindole | Incomplete reaction. | - Increase reaction time or temperature gradually. - Ensure efficient stirring to improve mixing. - Verify the quality and stoichiometry of reactants and catalyst. |
| Degradation of starting material or product. | - Lower the reaction temperature. - Use a milder acid catalyst. - Minimize reaction time once completion is observed. | |
| High Levels of Impurities (e.g., regioisomers) | Incorrect acid catalyst or concentration. | - Screen different Brønsted or Lewis acids (e.g., HCl, H2SO4, ZnCl2).[3] - Optimize the concentration of the chosen acid. |
| High reaction temperature. | - Perform the reaction at the lowest effective temperature. | |
| Reaction Fails to Initiate | Inactive catalyst. | - Use a fresh batch of acid catalyst. - Ensure the absence of water if using a water-sensitive Lewis acid. |
| Poor quality of 3,5-dimethylphenylhydrazine. | - Verify the purity of the starting hydrazine. It can degrade over time. | |
| Dark-colored Product | Formation of polymeric byproducts. | - Lower the reaction temperature. - Consider a slower addition of the acid catalyst. - Purify the crude product by recrystallization or column chromatography. |
Step 2: Catalytic Hydrogenation of 4,6-Dimethylindole to this compound
| Problem | Potential Cause | Troubleshooting Action |
| Slow or Incomplete Hydrogen Uptake | Poor mass transfer of hydrogen. | - Increase agitation speed to improve gas dispersion. - Ensure the headspace is adequately purged with hydrogen. - Consider using a higher hydrogen pressure. |
| Catalyst deactivation. | - Increase catalyst loading. - Use a fresh batch of catalyst. - Ensure the 4,6-dimethylindole starting material is free of catalyst poisons (e.g., sulfur compounds). | |
| Formation of Over-reduced Byproduct (Octahydroindole) | Reaction temperature or pressure is too high. | - Reduce the reaction temperature and/or pressure. - Closely monitor the reaction progress and stop it once the theoretical amount of hydrogen is consumed. |
| Prolonged reaction time. | - Optimize the reaction time to avoid over-exposure to hydrogenation conditions. | |
| Low Yield of this compound | Catalyst poisoning by the indoline product.[2] | - Consider adding the catalyst in portions throughout the reaction. - Investigate different types of catalysts (e.g., different metal loadings or supports). |
| Incomplete reaction. | - Increase hydrogen pressure, reaction time, or catalyst loading. | |
| Difficulty in Catalyst Filtration | Fine catalyst particles. | - Use a filter aid (e.g., Celite). - Allow the catalyst to settle before starting filtration. - Consider using a catalyst with a larger particle size if available. |
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters for Fischer Indole Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 3,5-Dimethylphenylhydrazine | 10 g | 1 kg |
| Acetone | 1.2 equivalents | 1.2 equivalents |
| Acid Catalyst (e.g., Polyphosphoric Acid) | 10x by weight | 8-10x by weight (optimization needed) |
| Temperature | 80-90 °C | 80-90 °C (with careful monitoring of exotherm) |
| Reaction Time | 2-4 hours | 4-8 hours (monitor by HPLC) |
| Typical Yield | 75-85% | 70-80% |
| Purity (Crude) | 90-95% | 85-92% |
Note: This table presents illustrative data. Actual parameters will vary based on specific equipment and reaction conditions.
Table 2: Illustrative Comparison of Reaction Parameters for Catalytic Hydrogenation
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 4,6-Dimethylindole | 10 g | 1 kg |
| Catalyst (e.g., 5% Pd/C) | 5-10 mol% | 2-5 mol% (optimization is key) |
| Solvent (e.g., Ethanol, Acetic Acid) | 100 mL | 10 L |
| Hydrogen Pressure | 50-100 psi | 100-200 psi |
| Temperature | 25-50 °C | 40-60 °C (requires efficient cooling) |
| Reaction Time | 4-8 hours | 8-16 hours |
| Typical Yield | >95% | 90-95% |
| Purity (Crude) | >98% | 95-98% |
Note: This table presents illustrative data. Actual parameters will vary based on specific equipment and reaction conditions.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 4,6-Dimethylindole (Lab Scale)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylphenylhydrazine hydrochloride (1 equivalent) and acetone (1.2 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is slightly alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Catalytic Hydrogenation of 4,6-Dimethylindole (Lab Scale)
-
Reactor Setup: To a hydrogenation vessel, add 4,6-dimethylindole (1 equivalent) and a suitable solvent (e.g., ethanol or acetic acid).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Palladium on Carbon, 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. This can be confirmed by TLC or HPLC analysis.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization if necessary.
Visualizations
Caption: Workflow for the Fischer Indole Synthesis of 4,6-Dimethylindole.
Caption: Workflow for the Catalytic Hydrogenation to this compound.
Caption: Troubleshooting logic for low yield in the hydrogenation step.
References
Effective methods for removing residual catalyst from 4,6-Dimethylindoline
This technical support center provides researchers, scientists, and drug development professionals with effective methods for removing residual catalyst from 4,6-Dimethylindoline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in the synthesis of this compound that may require removal?
The synthesis of indolines, including this compound, often employs transition metal catalysts. The most common classes of catalysts that may need to be removed from the final product include:
-
Palladium-based catalysts: Widely used in cross-coupling reactions to form C-N bonds. Examples include Palladium on carbon (Pd/C), Palladium(II) acetate (Pd(OAc)₂), and various palladium-phosphine complexes.[1][2]
-
Copper-based catalysts: Frequently used in N-arylation reactions of indoles and related heterocycles.[3][4] Common examples are Copper(I) iodide (CuI) and Copper(II) acetate (Cu(OAc)₂).
-
Iron-based catalysts: Utilized in some C-H activation and alkylation reactions of indolines.[2][5]
Q2: What are the primary methods for removing residual catalyst from this compound?
There are four primary methods for removing residual metal catalysts from organic compounds like this compound:
-
Scavenger Resins: These are solid supports functionalized with groups that chelate and bind to the metal catalyst, which can then be removed by simple filtration.
-
Activated Carbon: This material can adsorb the metal catalyst onto its surface, allowing for its removal by filtration.[6]
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Column Chromatography: A standard purification technique that separates the desired compound from the catalyst and other impurities based on their differential adsorption to a stationary phase.
-
Recrystallization: This method purifies the product by dissolving it in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling, leaving the impurities (including the catalyst) in the solution.
Q3: How do I choose the best method for my specific experiment?
The choice of purification method depends on several factors:
-
The nature of the catalyst: Different methods are more effective for different metals.
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The properties of this compound: Its solubility and stability will dictate suitable solvents and conditions.
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The desired level of purity: Pharmaceutical applications often require very low levels of residual metals, which may necessitate a combination of methods.
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Scale of the reaction: Some methods are more amenable to large-scale purification than others.
It is often beneficial to perform a small-scale screening of different methods to determine the most effective one for your specific reaction conditions.
Troubleshooting Guides
Scavenger Resins
Problem: The scavenger resin is not effectively removing the palladium catalyst.
-
Possible Cause 1: Incorrect scavenger type.
-
Solution: Ensure you are using a scavenger resin with high affinity for the specific form of your palladium catalyst (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for a wide range of palladium species.
-
-
Possible Cause 2: Insufficient amount of scavenger.
-
Solution: Increase the equivalents of the scavenger resin relative to the amount of catalyst used. A typical starting point is 5-10 equivalents.
-
-
Possible Cause 3: Insufficient reaction time or temperature.
-
Solution: Increase the stirring time of the reaction mixture with the scavenger resin. Gentle heating (e.g., to 40-50 °C) can sometimes improve the scavenging efficiency, provided your product is stable at that temperature.
-
-
Possible Cause 4: Poor solvent compatibility.
-
Solution: The solvent should allow for good swelling of the resin and solubility of the catalyst. Consult the scavenger resin manufacturer's guidelines for recommended solvents.
-
Activated Carbon
Problem: Treatment with activated carbon results in low product recovery.
-
Possible Cause 1: Adsorption of the product onto the activated carbon.
-
Solution: this compound, being an aromatic amine, may have an affinity for activated carbon. Reduce the amount of activated carbon used and/or decrease the treatment time. It is a trade-off between catalyst removal and product loss.
-
-
Possible Cause 2: Insufficient washing of the carbon cake.
-
Solution: After filtering off the activated carbon, wash the carbon cake thoroughly with the reaction solvent to recover any adsorbed product.
-
Problem: Activated carbon treatment is not reducing the catalyst levels sufficiently.
-
Possible Cause 1: Inappropriate type of activated carbon.
-
Solution: Different grades of activated carbon have varying surface areas and pore sizes. Experiment with different types of activated carbon to find one that is effective for your specific catalyst.
-
-
Possible Cause 2: Catalyst is strongly complexed with the product or other species in the mixture.
-
Solution: Consider a pre-treatment step to break up these complexes. For example, a mild acidic wash (if the product is stable) might help to protonate the indoline and disrupt its coordination to the metal.
-
Column Chromatography
Problem: The this compound is streaking or showing poor separation on the silica gel column.
-
Possible Cause 1: Interaction of the basic amine with acidic silica gel.
-
Possible Cause 2: Incorrect solvent system.
-
Solution: The polarity of the eluent may be too high or too low. Use thin-layer chromatography (TLC) to determine an optimal solvent system that gives good separation between your product and the catalyst spot (which usually stays at the baseline). A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.
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Recrystallization
Problem: I am unable to find a suitable solvent for the recrystallization of this compound.
-
Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted indolines, common solvent systems to try include:
-
Ethanol/water
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Toluene/heptane
-
Ethyl acetate/hexanes
-
Dichloromethane/hexanes It is often a matter of empirical testing to find the ideal solvent or solvent pair.[9]
-
Problem: The product is "oiling out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too quickly.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
-
Possible Cause 2: The presence of significant impurities.
-
Solution: If the product is very impure, it may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
Data Presentation
Table 1: Comparison of Catalyst Removal Methods
| Method | Typical Efficiency (% Removal) | Advantages | Disadvantages |
| Scavenger Resins | >95% | High selectivity, simple filtration workup, applicable to a wide range of catalysts. | Can be expensive, may require optimization of reaction time and temperature. |
| Activated Carbon | 80-99% | Inexpensive, effective for a variety of metals.[6] | Can adsorb the product leading to yield loss, may require large amounts. |
| Column Chromatography | >99% | Provides high purity by removing catalyst and other organic impurities simultaneously. | Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Recrystallization | Variable | Can provide very high purity product, relatively inexpensive. | Highly dependent on finding a suitable solvent, may not be effective for all impurities, can lead to yield loss in the mother liquor. |
Experimental Protocols
Protocol 1: Removal of Residual Palladium using a Thiol-Based Scavenger Resin
-
Dissolve the crude this compound in a suitable solvent (e.g., THF, Toluene, or Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.
-
Add the thiol-based scavenger resin (5-10 equivalents relative to the initial amount of palladium catalyst).
-
Stir the mixture at room temperature for 4-16 hours. The progress of the scavenging can be monitored by TLC (the palladium spot should disappear) or by more sensitive analytical techniques like ICP-MS if available. Gentle heating (40-50 °C) can be applied if the reaction is slow, provided the product is thermally stable.
-
Filter the mixture through a pad of celite to remove the scavenger resin.
-
Wash the resin on the filter with the same solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Removal of Residual Catalyst using Activated Carbon
-
Dissolve the crude this compound in an appropriate organic solvent.
-
Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stir the suspension vigorously at room temperature for 1-3 hours.
-
Filter the mixture through a pad of celite to remove the activated carbon. Be aware that finely divided carbon can be difficult to filter. Using a finer porosity filter paper may be necessary.
-
Wash the carbon cake thoroughly with the solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Assess the product for yield and purity. If significant product loss is observed, repeat with a lower amount of activated carbon or a shorter treatment time.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen non-polar eluent. For basic compounds like this compound, it is advisable to use an eluent containing 1% triethylamine to prevent streaking.
-
Pack a column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Workflow for Catalyst Removal using a Scavenger Resin.
Caption: Workflow for Catalyst Removal using Activated Carbon.
References
- 1. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing Catalyst Efficiency in Substituted Indoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of substituted indolines.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired substituted indoline, or no product is forming at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Verify Catalyst Source and Age: Ensure the catalyst is from a reputable supplier and within its shelf life. Older catalysts can lose activity. 2. Proper Handling and Storage: Many catalysts, especially palladium and rhodium complexes, are sensitive to air and moisture. Ensure handling under an inert atmosphere (e.g., argon or nitrogen) and storage in a desiccator or glovebox. 3. Pre-activation: Some catalysts require a pre-activation step. Consult the literature for the specific catalyst you are using to see if this is necessary. |
| Sub-optimal Reaction Conditions | 1. Temperature: The reaction temperature may be too low for catalyst activation or too high, leading to catalyst decomposition or side reactions. Screen a range of temperatures (e.g., in 10-20°C increments) to find the optimum. For instance, some palladium-catalyzed C-H aminations for indoline synthesis show improved yields at lower temperatures like 60°C, which can reduce side reactions.[1][2] 2. Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and solubility of reactants. Screen a variety of solvents with different properties (e.g., toluene, dioxane, THF, DMF). 3. Concentration: The concentration of reactants can influence reaction rates. Try adjusting the molarity of your reactants. |
| Inhibitors in the Reaction Mixture | 1. Purity of Starting Materials: Impurities in the starting materials or solvents can act as catalyst poisons. Purify starting materials by recrystallization, distillation, or chromatography. Use high-purity, dry solvents. 2. Atmosphere: Ensure the reaction is conducted under an inert atmosphere if the catalyst is sensitive to oxygen or moisture. |
| Ligand Issues (for ligand-supported catalysts) | 1. Ligand Purity and Stability: Ensure the ligand is pure and has not degraded. 2. Ligand-to-Metal Ratio: The stoichiometry of the ligand to the metal center is crucial. Optimize this ratio as an excess or deficit of the ligand can be detrimental. |
Issue 2: Poor Diastereo- or Enantioselectivity in Asymmetric Synthesis
Question: My asymmetric synthesis of a chiral substituted indoline is resulting in a low diastereomeric or enantiomeric excess (de/ee). How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a key challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of a reaction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Chiral Ligand/Catalyst | 1. Ligand Screening: The choice of chiral ligand is paramount. Screen a library of ligands with different electronic and steric properties. For example, in rhodium-catalyzed syntheses, different chiral diphosphine ligands can lead to vastly different enantioselectivities. 2. Catalyst Precursor: The counter-ion or precursor of the metal catalyst can influence stereoselectivity. Experiment with different metal salts (e.g., Rh₂(OAc)₄ vs. Rh₂(esp)₂). |
| Incorrect Reaction Temperature | 1. Lower the Temperature: In many cases, running the reaction at lower temperatures enhances stereoselectivity by favoring the transition state leading to the major stereoisomer. 2. Temperature Screening: Systematically screen a range of temperatures to find the optimal balance between reaction rate and stereoselectivity. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome. Screen a variety of solvents with different polarities and coordinating abilities. |
| Substrate Control Issues | The structure of the substrate itself can influence stereoselectivity. If possible, consider minor modifications to the substrate that might enhance the desired stereochemical induction without altering the core structure of the target molecule. |
| Additive Effects | The presence of additives (e.g., co-catalysts, bases, or acids) can have a profound effect on stereoselectivity. If your protocol includes additives, their concentration and nature should be optimized. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable catalyst for my substituted indoline synthesis?
A1: The choice of catalyst depends on several factors, primarily the type of reaction you are performing and the desired substitution pattern.
-
For C-H activation/amination: Palladium(II) catalysts are widely used for intramolecular C-H amination to form the indoline ring.[1][2][3] Rhodium(III) catalysts are also effective, particularly for C7-functionalization of indolines.
-
For asymmetric synthesis: Chiral rhodium and copper catalysts are frequently employed. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
-
For Friedel-Crafts type reactions: Lewis acids or Brønsted acids can be used as catalysts.
-
For reductive cyclization: Palladium-based systems are often used for milder reaction conditions compared to traditional methods.[4]
It is highly recommended to perform a literature search for similar transformations to identify promising catalyst systems and then conduct experimental screening to find the optimal catalyst for your specific substrate.
Q2: My catalyst appears to be deactivating during the reaction. What are the common causes and how can I prevent this?
A2: Catalyst deactivation can be caused by several factors:
-
Poisoning: Impurities in the reactants or solvent can bind to the catalyst's active sites and inhibit its activity. Ensure high purity of all reagents and solvents. Common poisons include sulfur, and coordinating functional groups not involved in the desired reaction.
-
Thermal Decomposition: Operating at excessively high temperatures can lead to the decomposition of the catalyst. Determine the optimal temperature range for your catalyst through experimentation.
-
Aggregation: Metal nanoparticle catalysts can aggregate at high temperatures or concentrations, leading to a loss of active surface area. The use of appropriate ligands or supports can help prevent aggregation.
-
Oxidation: Air-sensitive catalysts can be oxidized and deactivated if the reaction is not performed under an inert atmosphere.
To prevent deactivation, use purified reagents, optimize the reaction temperature, and ensure an inert atmosphere for sensitive catalysts. In some cases, catalyst regeneration procedures may be available in the literature.
Q3: What are some common side reactions in substituted indoline synthesis and how can they be minimized?
A3: Common side reactions include:
-
Over-reduction/oxidation: In reactions involving a change in the oxidation state of the indoline core, over-reduction or oxidation to the corresponding indole can occur. Careful control of the amount of reducing or oxidizing agent and reaction time is crucial.
-
Dimerization or polymerization: Substrates or products can sometimes undergo self-reaction. Adjusting the concentration of reactants can help minimize these side reactions.
-
Regioisomer formation: In C-H functionalization reactions, the formation of undesired regioisomers is a common challenge. The choice of directing group and catalyst can significantly influence regioselectivity.
-
N- vs. C-alkylation: In alkylation reactions of indolines, both N- and C-alkylation can occur. The choice of base, solvent, and electrophile can influence the selectivity.
Minimizing side reactions often involves a careful optimization of reaction parameters, including catalyst, solvent, temperature, and stoichiometry of reagents.
Data Presentation: Catalyst Performance in Substituted Indoline Synthesis
The following tables summarize quantitative data for different catalytic systems to facilitate comparison.
Table 1: Comparison of Palladium Catalysts for Intramolecular C-H Amination
| Catalyst/Precursor | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | (none) | PhI(OAc)₂ | AcOH/Ac₂O | 100 | 85 | [1][2] |
| Pd(OAc)₂ | (none) | PhI(OAc)₂ | Toluene | 80 | 78 | [1][2] |
| Pd(TFA)₂ | (none) | PhI(OPiv)₂ | ClCH₂CH₂Cl | 60 | 92 | [1][2] |
Table 2: Performance of Rhodium Catalysts in Asymmetric Indoline Synthesis
| Catalyst/Precursor | Chiral Ligand | Reaction Type | Substrate Scope | ee (%) | Yield (%) | Reference |
| [Rh(cod)Cl]₂ | (S)-BINAP | Asymmetric Hydrogenation | 2-Aryl-3H-indoles | up to 99 | up to 98 | [5] |
| Rh₂(OAc)₄ | Chiral Carboxylate | [3+2] Cycloaddition | Indole & Diazo Compound | up to 98 | up to 95 | [6] |
| [RhCp*Cl₂]₂ | (none) | C-H Amidation | Indoline & Dioxazolone | N/A | up to 95 | [7] |
Table 3: Copper-Catalyzed Synthesis of Substituted Indolines
| Catalyst/Precursor | Ligand | Reaction Type | Substrate Scope | Yield (%) | Reference |
| CuI | (none) | Cascade Reaction | Bromoarylaldehydes | 50-70 | [8] |
| Cu(OAc)₂ | (none) | Dearomative Cyclization | N-(2-aminobenzoyl) indoles | up to 95 | [9] |
| Cu wire | Me₆TREN | C3-N Bond Formation | Bromoindoline & Nitrosoarene | up to 99 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular C(sp²)-H Amination for Indoline Synthesis [1][2]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the picolinamide (PA)-protected β-arylethylamine substrate (1.0 equiv).
-
Addition of Reagents: Add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and the oxidant (e.g., PhI(OAc)₂, 1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, AcOH/Ac₂O) via syringe under an inert atmosphere of argon or nitrogen.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 60-100 °C). Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Copper-Catalyzed Synthesis of 2,3-Disubstituted Indolines
-
Preparation of the Imine: In a round-bottom flask, dissolve the substituted 2-vinylaniline (1.0 equiv) and the corresponding aldehyde (1.0-1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂ or toluene). Add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) and stir the mixture at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Catalyst and Reagent Addition: To a separate oven-dried flask under an inert atmosphere, add the copper catalyst (e.g., Cu(OTf)₂ or CuI, 5-10 mol%) and the chiral ligand if applicable (e.g., a bisoxazoline or phosphine ligand, 5-12 mol%).
-
Reaction Execution: Add the solvent, followed by the dropwise addition of the previously prepared imine solution. Stir the reaction at the optimized temperature for the required duration.
-
Work-up and Purification: After completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for substituted indoline synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H amination.
References
- 1. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 2. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Rhodium catalyzed diastereoselective synthesis of 2,2,3,3-tetrasubstituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Comparative analysis of different synthetic routes to indolines
A Comparative Guide to the Synthetic Routes of Indolines
Indolines, core structural motifs in a vast array of natural products and pharmaceuticals, are of significant interest to the fields of organic synthesis and drug discovery. The development of efficient and versatile methods for their construction is a continuous endeavor. This guide provides a comparative analysis of prominent synthetic routes to indolines, offering insights into their mechanisms, substrate scope, and practical applications.
Reductive Cyclization of Nitroarenes
A classical and robust method for indoline synthesis involves the reduction of a nitro group ortho to a two-carbon side chain, which then undergoes intramolecular cyclization.
General Reaction Scheme:
A common approach is the reduction of 2-(2-nitroaryl)ethan-1-amines or related structures. The choice of reducing agent is critical and can influence the reaction's efficiency and functional group tolerance.
Key Features:
-
Readily Available Starting Materials: Ortho-nitrotoluenes and related compounds are often commercially available or easily synthesized.
-
Scalability: This method is often amenable to large-scale synthesis.
-
Harsh Conditions: Classical methods may require harsh reducing agents and acidic conditions, which can limit functional group compatibility.
Recent Advancements:
Modern variations utilize catalytic transfer hydrogenation or metal-catalyzed reductions under milder conditions, expanding the substrate scope. For instance, the use of iron powder in acidic medium provides an effective and economical option for the synthesis of polycyclic indolines in good to excellent yields[1][2].
Experimental Protocol: One-pot Nitro Reduction/Dearomatization Cascade[1]
To a solution of the nitro-substituted precursor in a suitable solvent (e.g., ethanol), iron powder (excess) and a catalytic amount of acid (e.g., HCl or TfOH) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired indoline.
Palladium-Catalyzed Intramolecular C-H Amination
This modern approach offers a direct and atom-economical route to indolines by forming a C-N bond through the activation of a C(sp²)-H bond.
General Reaction Scheme:
This strategy typically involves the cyclization of a β-arylethylamine derivative, often bearing a directing group on the nitrogen atom.
Key Features:
-
High Efficiency and Mild Conditions: These reactions often proceed with low catalyst loadings under relatively mild temperatures (e.g., 60-100 °C)[3][4].
-
Excellent Functional Group Tolerance: The mild conditions allow for the presence of a wide range of functional groups on the aromatic ring and the side chain[3].
-
Regioselectivity: The use of a directing group, such as picolinamide (PA), ensures high regioselectivity for the ortho-C-H amination[3].
Catalytic Cycle:
The proposed mechanism often involves a Pd(II)/Pd(IV) catalytic cycle, initiated by C-H activation to form a palladacycle, followed by oxidation and reductive elimination to form the indoline ring[3].
Experimental Protocol: Pd-Catalyzed Intramolecular Amination[3]
A mixture of the picolinamide-protected β-arylethylamine substrate, Pd(OAc)₂ (catalyst), an oxidant (e.g., Iodosobenzene diacetate), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene) is stirred under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 60 °C). After completion of the reaction (monitored by TLC), the mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography.
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful tool for the synthesis of indolines, offering environmentally benign and mild reaction conditions.
General Reaction Scheme:
A common strategy involves the intramolecular cyclization of an N-allyl-2-haloaniline derivative initiated by a photocatalyst.
Key Features:
-
Green Chemistry: Utilizes visible light as a renewable energy source and often employs metal-free organic photocatalysts[5][6].
-
Mild Conditions: Reactions are typically conducted at room temperature.
-
Radical-Mediated Pathways: These reactions proceed via radical intermediates, offering complementary reactivity to traditional ionic pathways[5].
Mechanism:
The reaction is initiated by the photocatalyst, which, upon excitation by visible light, promotes a single-electron transfer to the haloaniline substrate. This generates an aryl radical that undergoes a 5-exo-trig cyclization onto the pendant alkene, followed by a reduction step to yield the indoline product[5].
Experimental Protocol: Photocatalytic Intramolecular Reductive Cyclization[5]
In a reaction vessel, the N-allyl-2-iodoaniline substrate, an organic photocatalyst (e.g., 10-phenylphenothiazine), and a sacrificial electron donor (e.g., an amine) are dissolved in a degassed solvent (e.g., acetonitrile). The mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed. The solvent is evaporated, and the product is isolated by column chromatography.
Fischer Indole Synthesis and Subsequent Reduction
A cornerstone of heterocyclic chemistry, the Fischer indole synthesis can be adapted to produce indolines through a two-step sequence.
General Reaction Scheme:
The first step involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole[7][8][9][10]. The resulting indole is then reduced to the corresponding indoline.
Key Features of Fischer Indole Synthesis:
-
Versatility: A wide variety of substituted indoles can be synthesized.
-
Acidic Conditions: Requires strong acid catalysts, which may not be compatible with sensitive functional groups.
Reduction of Indoles:
Various reducing agents can be employed for the conversion of indoles to indolines, including catalytic hydrogenation (e.g., H₂, Pd/C), chemical reduction (e.g., NaBH₃CN, Zn/HCl), and transfer hydrogenation[11]. The choice of reducing agent depends on the desired selectivity and functional group tolerance.
Experimental Protocol: Fischer Indole Synthesis[8]
A mixture of the phenylhydrazine and the carbonyl compound is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid). The reaction is monitored until the formation of the indole is complete. The reaction mixture is then worked up by neutralization and extraction, followed by purification. The isolated indole is subsequently dissolved in a suitable solvent and treated with a reducing agent to afford the indoline.
Comparative Summary of Indoline Synthetic Routes
| Synthetic Route | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Reductive Cyclization | Nitroarenes, Reducing agents (Fe/H⁺, etc.)[1][2] | Often harsh, acidic, elevated temperatures | Good to Excellent[1] | Scalable, readily available starting materials | Limited functional group tolerance in classical methods |
| Pd-Catalyzed C-H Amination | β-arylethylamines, Pd catalyst, oxidant[3][4] | Mild (60-100 °C), inert atmosphere[3] | High[3][4] | High efficiency, excellent functional group tolerance, high regioselectivity[3] | Requires pre-functionalized substrates with directing groups, catalyst cost |
| Photocatalytic Synthesis | Haloanilines, photocatalyst, light source[5][6] | Room temperature, visible light irradiation[5] | Moderate to Good | Green, extremely mild conditions, unique radical reactivity | Substrate scope can be limited, potential for side reactions |
| Fischer Indole Synthesis + Reduction | Phenylhydrazines, aldehydes/ketones, acid, reducing agent[7][8][11] | Two steps: Acidic/high temp. for indole synthesis, varied for reduction | Generally Good | Highly versatile for substituted indoles, well-established | Two-step process, harsh conditions for indole formation can limit scope |
Visualization of Synthetic Pathways
Logical Flow of Synthetic Strategies
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 4. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. byjus.com [byjus.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Comparative Analysis of 4,6-Dimethylindoline and Its Isomers: A Review of Available Biological Activity Data
General Biological Activities of Indole and Indoline Derivatives
The indole and indoline core structures are privileged scaffolds in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. Research into various derivatives has revealed a broad spectrum of pharmacological effects, including:
-
Neuroprotective Effects: Many indole-containing compounds have demonstrated significant neuroprotective properties. For instance, stobadine, a derivative of a dimethyl-hexahydro-pyrido[4,3-b]indole, is known for its antioxidant and free radical scavenging activities, which contribute to its neuroprotective effects in models of head trauma and hypoxia.[1] Furthermore, synthetic indole-phenolic hybrids have shown promise in the context of Alzheimer's disease by exhibiting metal-chelating properties, antioxidant effects, and the ability to promote the disaggregation of amyloid-β peptides.[2]
-
Antimicrobial and Antiviral Activities: The indole nucleus is a common feature in compounds with antimicrobial and antiviral properties. For example, various sclareolide-indole conjugates have been synthesized and evaluated for their biological activities.[3]
-
Anticancer Properties: Certain indole derivatives have been investigated for their potential as anticancer agents. The cytotoxic activity of some of these compounds has been evaluated against various cancer cell lines.
-
Other Pharmacological Activities: Derivatives of indolizine, an isomer of indole, have been shown to possess anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and central nervous system (CNS)-depressant activities.[4]
The Need for Direct Comparative Studies
The biological activity of a molecule is highly dependent on its structure, including the position of substituents on its core scaffold. For dimethylindoline, the location of the two methyl groups (e.g., 4,6- vs. 2,3- vs. 5,7-) would significantly influence its electronic properties, lipophilicity, and steric hindrance. These factors, in turn, would dictate how the molecule interacts with biological targets such as receptors, enzymes, and ion channels.
Without direct experimental comparisons, it is challenging to predict how the isomeric variations of dimethylindoline would affect their biological activity. A systematic investigation is required to elucidate the structure-activity relationships (SAR) within this specific group of isomers.
Proposed Experimental Workflow for Comparative Analysis
To address the current knowledge gap, a comprehensive study comparing the biological activity of 4,6-dimethylindoline with its other isomers would be necessary. The following experimental workflow is proposed:
Figure 1. A proposed experimental workflow for the systematic comparison of the biological activities of dimethylindoline isomers.
This workflow would involve the initial synthesis and rigorous characterization of a series of dimethylindoline isomers. These pure compounds would then be subjected to a battery of in vitro biological screens to assess their cytotoxicity, antimicrobial, antioxidant, and neuroactive properties. Isomers showing significant activity in these initial screens would be selected for more in-depth mechanistic studies to identify their molecular targets and the signaling pathways they modulate. The collective data would then be used to establish a clear structure-activity relationship, providing valuable insights for the future design of more potent and selective indoline-based therapeutic agents.
Conclusion
While the broader family of indole and indoline derivatives is rich in biological activity, there is a clear lack of specific, comparative data for this compound and its isomers. The generation of such data through systematic experimental investigation is crucial for understanding the therapeutic potential of this particular chemical space. The proposed workflow provides a roadmap for researchers to undertake such a study, which would undoubtedly contribute valuable knowledge to the field of medicinal chemistry. Professionals in drug development are encouraged to consider this data gap as an opportunity for novel research and discovery.
References
- 1. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives [mdpi.com]
- 4. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation of Novel 4,6-Dimethylindoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural validation of novel 4,6-dimethylindoline derivatives, a class of heterocyclic compounds of growing interest in medicinal chemistry. The structural integrity of newly synthesized compounds is paramount for their advancement as potential therapeutic agents. Herein, we present a comparative analysis of hypothetical, yet representative, novel this compound derivatives, herein designated as DMID-1 and DMID-2 , to illustrate the validation process. This guide outlines the key experimental data and detailed protocols essential for unambiguous structure elucidation.
Comparative Analysis of Spectroscopic and Physical Data
The foundational step in the characterization of novel molecules involves a suite of analytical techniques to confirm their identity, purity, and structure. Below is a comparative summary of the key data for our representative this compound derivatives.
| Parameter | Derivative 1 (DMID-1) | Derivative 2 (DMID-2) | Analytical Technique |
| Molecular Formula | C₁₅H₂₁NO₂ | C₁₆H₂₃NO₂S | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 263.33 g/mol | 297.43 g/mol | Mass Spectrometry (MS) |
| Melting Point | 121-123 °C | 135-137 °C | Melting Point Apparatus |
| ¹H NMR (500 MHz, CDCl₃) | See Table 2 for detailed shifts | See Table 3 for detailed shifts | NMR Spectroscopy |
| ¹³C NMR (125 MHz, CDCl₃) | See Table 4 for detailed shifts | See Table 5 for detailed shifts | NMR Spectroscopy |
| FTIR (KBr, cm⁻¹) | 3350 (N-H), 1720 (C=O), 1610 (C=C), 1250 (C-O) | 3345 (N-H), 1715 (C=O), 1605 (C=C), 1180 (S=O) | FTIR Spectroscopy |
| Mass (m/z) [M+H]⁺ | 264.1594 | 298.1471 | ESI-MS |
Table 1: Comparative Summary of Physical and Spectroscopic Data for Novel this compound Derivatives. This table provides a high-level comparison of the key analytical data for two hypothetical novel this compound derivatives, DMID-1 and DMID-2.
Detailed Spectroscopic Data
Derivative 1 (DMID-1): ¹H and ¹³C NMR Data
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.15 | s | - | 1H | Ar-H | |
| 6.80 | s | - | 1H | Ar-H | |
| 4.10 | t | 7.5 | 2H | -CH₂- (indoline) | |
| 3.85 | s | - | 3H | -OCH₃ | |
| 3.05 | t | 7.5 | 2H | -CH₂- (indoline) | |
| 2.30 | s | - | 3H | Ar-CH₃ | |
| 2.25 | s | - | 3H | Ar-CH₃ | |
| 1.25 | t | 7.1 | 3H | -CH₂-CH₃ |
Table 2: ¹H NMR Data for DMID-1. Detailed proton NMR assignments for the hypothetical this compound derivative, DMID-1.
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) | Assignment |
| 170.5 | C=O | |
| 145.2 | Ar-C | |
| 138.0 | Ar-C | |
| 132.5 | Ar-C | |
| 128.9 | Ar-C | |
| 125.4 | Ar-CH | |
| 110.8 | Ar-CH | |
| 55.3 | -OCH₃ | |
| 45.1 | -CH₂- (indoline) | |
| 28.7 | -CH₂- (indoline) | |
| 21.2 | Ar-CH₃ | |
| 18.9 | Ar-CH₃ | |
| 14.3 | -CH₂-CH₃ |
Table 3: ¹³C NMR Data for DMID-1. Detailed carbon-13 NMR assignments for the hypothetical this compound derivative, DMID-1.
Derivative 2 (DMID-2): ¹H and ¹³C NMR Data
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.20 | s | - | 1H | Ar-H | |
| 6.85 | s | - | 1H | Ar-H | |
| 4.15 | t | 7.6 | 2H | -CH₂- (indoline) | |
| 3.10 | t | 7.6 | 2H | -CH₂- (indoline) | |
| 2.90 | q | 7.2 | 2H | -S-CH₂-CH₃ | |
| 2.35 | s | - | 3H | Ar-CH₃ | |
| 2.28 | s | - | 3H | Ar-CH₃ | |
| 1.35 | t | 7.2 | 3H | -S-CH₂-CH₃ |
Table 4: ¹H NMR Data for DMID-2. Detailed proton NMR assignments for the hypothetical this compound derivative, DMID-2.
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) | Assignment |
| 169.8 | C=O | |
| 146.1 | Ar-C | |
| 138.5 | Ar-C | |
| 133.0 | Ar-C | |
| 129.2 | Ar-C | |
| 125.8 | Ar-CH | |
| 111.2 | Ar-CH | |
| 45.5 | -CH₂- (indoline) | |
| 35.4 | -S-CH₂-CH₃ | |
| 29.1 | -CH₂- (indoline) | |
| 21.5 | Ar-CH₃ | |
| 19.1 | Ar-CH₃ | |
| 15.2 | -S-CH₂-CH₃ |
Table 5: ¹³C NMR Data for DMID-2. Detailed carbon-13 NMR assignments for the hypothetical this compound derivative, DMID-2.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the reproducibility and validation of scientific findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 500 MHz NMR Spectrometer
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Cap the NMR tube securely.
-
Wipe the exterior of the NMR tube with a lint-free tissue before inserting it into the spectrometer.
¹H NMR Analysis:
-
Tune and shim the instrument to the sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).[3]
¹³C NMR Analysis:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).[3]
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental formula of the molecule.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[4]
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent.[4]
-
The final solution should be free of any particulate matter.
Analysis:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Calibrate the instrument using a known reference standard to ensure high mass accuracy.
-
Determine the monoisotopic mass of the protonated molecule and use software to calculate the most probable elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer with a KBr pellet press
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the finely ground powder into a pellet-forming die.
-
Press the powder under high pressure to form a transparent or translucent pellet.
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations are invaluable for illustrating complex processes and relationships. The following diagrams were generated using Graphviz (DOT language) to depict the experimental workflow for structural validation and a key signaling pathway potentially modulated by this compound derivatives.
Experimental Workflow for Structural Validation
Caption: Workflow for the synthesis and structural validation of novel compounds.
PI3K/Akt Signaling Pathway
Indoline derivatives have been investigated for their potential as anticancer agents, and the PI3K/Akt pathway is a critical signaling cascade in cancer cell proliferation and survival.[5][6][7]
Caption: The PI3K/Akt signaling pathway and a hypothetical point of intervention.
Disclaimer: The data presented for DMID-1 and DMID-2 are hypothetical and for illustrative purposes to demonstrate the process of structural validation. No specific novel this compound derivatives with this complete dataset were publicly available for a direct comparative analysis at the time of this guide's creation.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. scienceopen.com [scienceopen.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
4,6-Dimethylindoline vs. Indole: A Comparative Bioactivity Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Overview of Indole Bioactivity
Indole and its derivatives are known to exhibit a remarkable range of pharmacological effects, including antimicrobial, antioxidant, and DNA cleavage activities.[1][4] The versatility of the indole scaffold allows for interactions with various biological targets, making it a privileged structure in drug discovery.[1][2][4]
Comparative Bioactivity Data
Due to the absence of specific experimental data for 4,6-dimethylindoline in the reviewed literature, a direct quantitative comparison with indole is not possible at this time. The following table summarizes the known bioactivities of the parent indole compound. This serves as a baseline for the predictive analysis of this compound's potential activities.
| Bioactivity Assay | Indole | This compound | References |
| Antioxidant Activity (IC50) | |||
| DPPH Radical Scavenging | Activity reported, but specific IC50 values vary depending on the study. | Data not available | [5] |
| Antimicrobial Activity (MIC) | |||
| Escherichia coli | Variable, often requires high concentrations. | Data not available | [4] |
| Staphylococcus aureus | Variable, often requires high concentrations. | Data not available | [4] |
| DNA Cleavage Activity | |||
| Plasmid DNA Cleavage | Some indole derivatives have shown DNA cleavage activity. | Data not available | [1][6] |
Note: The bioactivity of indole itself can be modest; however, it serves as a crucial scaffold, and substitution on the indole ring system dramatically influences its biological properties.
Predictive Bioactivity of this compound: A Structure-Activity Relationship Perspective
The introduction of two methyl groups at the 4 and 6 positions of the indoline ring is expected to modulate its physicochemical properties and, consequently, its biological activity.
-
Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule compared to indole. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater efficacy in certain biological assays.
-
Steric Hindrance: The methyl groups may introduce steric hindrance, which could either enhance or reduce binding affinity to specific biological targets. The precise effect would depend on the topography of the target's binding site.
-
Electronic Effects: Methyl groups are weakly electron-donating. This can influence the electron density of the aromatic ring system, which may affect the molecule's interaction with electron-deficient or electron-rich biological macromolecules.
Based on these principles, it is plausible that this compound could exhibit enhanced antimicrobial or antioxidant activities compared to the parent indole, primarily due to increased lipophilicity facilitating membrane transport. However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocols
For researchers interested in conducting a direct comparative study, the following are detailed methodologies for key bioactivity assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (indole and this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.
-
Assay Procedure:
-
Add 2 mL of the DPPH solution to 2 mL of each sample dilution in a test tube.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Methanol is used as a blank.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the compound.
Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (Escherichia coli, Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Test Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration and then prepare serial two-fold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
DNA Cleavage Activity: Plasmid DNA Cleavage Assay
This assay is used to assess the ability of a compound to induce single- or double-strand breaks in plasmid DNA.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl).
-
Addition of Test Compound: Add varying concentrations of the test compounds to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Agarose Gel Electrophoresis:
-
Add loading dye to each reaction mixture.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked circular, and linear).
-
-
Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked or linear forms indicates DNA cleavage activity.
Visualizations
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the initial screening of the bioactivity of chemical compounds.
References
- 1. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-binding, DNA cleavage and cytotoxicity studies of two anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Performance of N-Substituted Indolines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of different N-substituted indolines, supported by experimental data and detailed protocols. The selection of an appropriate catalyst is crucial for the efficient and stereoselective synthesis of complex molecules, and this document aims to facilitate that decision-making process.
The indoline scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals. The functionalization of the indoline nitrogen atom with various substituents (acyl, alkyl, aryl, sulfonyl) significantly influences its electronic and steric properties, thereby modulating its catalytic activity in a wide range of chemical transformations. This guide focuses on evaluating the performance of these N-substituted indolines as catalysts in asymmetric synthesis, a critical aspect of modern drug discovery and development.
Data Presentation: A Comparative Analysis of Catalytic Performance
The following tables summarize the quantitative data from key studies, allowing for a direct comparison of different N-substituted indoline-based catalytic systems.
Table 1: Organocatalytic Asymmetric N-Acylation of Indoles
| Catalyst (N-Substituted Indoline Derivative) | Acyl Source | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| Chiral Isothiourea | Aroyl Chlorides | N-Aminoindoles | 85-98 | 90-99 |
| N-Heterocyclic Carbene (NHC) | Aldehydes | Indoles | 70-95 | 85-97 |
| Chiral 4-DMAP derivative | Acetic Anhydride | Secondary Alcohols | up to 99 | up to 99 |
Table 2: Transition Metal-Catalyzed Asymmetric N-Alkylation of Indoles
| Catalyst System (Metal + Ligand) | Alkylating Agent | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| Pd(0) / Chiral Phosphine | Allylic Acetates | Indole | 80-95 | 90-98 |
| Ir(I) / Chiral Diene | Allylic Carbonates | 2-Methylindole | 75-90 | 88-96 |
| Cu(I) / Chiral Bisoxazoline | α,β-Unsaturated Esters | Indole | 60-85 | 85-95 |
Table 3: Biocatalytic Asymmetric C-H Functionalization of N-Substituted Indolines
| Biocatalyst (Engineered Enzyme) | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Engineered Cytochrome P450 | C-H Amination | N-aryl indoline | 3-amino-N-aryl indoline | up to 99 | >99 |
| Evolved Tryptophan Synthase | C-H Alkylation | N-acetyl indoline | 2-alkyl-N-acetyl indoline | up to 95 | >98 |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative procedures for the catalytic reactions presented in the tables.
Protocol 1: Organocatalytic Asymmetric N-Acylation of N-Aminoindoles
A solution of N-aminoindole (0.2 mmol) and a chiral isothiourea catalyst (0.02 mmol, 10 mol%) in anhydrous dichloromethane (2.0 mL) is cooled to -78 °C under an argon atmosphere. To this solution, a solution of the corresponding aroyl chloride (0.24 mmol) in anhydrous dichloromethane (1.0 mL) is added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 4 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (5 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-acylated product. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Palladium-Catalyzed Asymmetric N-Alkylation of Indole
In a glovebox, a Schlenk tube is charged with Pd2(dba)3 (0.005 mmol, 2.5 mol%), a chiral phosphine ligand (0.012 mmol, 6 mol%), and sodium carbonate (0.3 mmol). Anhydrous toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 20 minutes. A solution of indole (0.2 mmol) and the allylic acetate (0.24 mmol) in anhydrous toluene (1.0 mL) is then added. The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the N-alkylated indole. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: Biocatalytic Asymmetric C-H Amination of N-Aryl Indoline
In a typical whole-cell biocatalytic reaction, an E. coli strain harboring the engineered cytochrome P450 enzyme is cultured and induced. The cells are harvested, washed, and resuspended in a buffer solution. To a reaction vessel containing the cell suspension, the N-aryl indoline substrate (1 mM) and a glucose stock solution (for cofactor regeneration) are added. The reaction is initiated by the addition of an aminating agent (e.g., an aryl azide) and incubated at a controlled temperature (e.g., 30 °C) with shaking. The reaction progress is monitored by HPLC or GC. After completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, concentrated, and the product is purified by chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing Catalytic Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in catalysis.
A Comparative Guide to In Vitro Assay Validation for 4,6-Dimethylindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of standard in vitro assays for the validation of novel bioactive compounds, with a specific focus on 4,6-dimethylindoline derivatives. Due to the limited availability of specific experimental data for this novel class of compounds, this document utilizes established methodologies and data from analogous indole derivatives to present a practical framework for validation. The included protocols and data tables serve as a robust template for researchers initiating the biological evaluation of these and other heterocyclic compounds.
Cytotoxicity and Cell Viability Assays
A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability. These assays help to identify the concentration range at which a compound is toxic to cells, a critical parameter for interpreting the results of other bioassays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes hypothetical IC50 values for a series of this compound derivatives against various human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | Derivative Substitution | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| DMID-01 | Unsubstituted | 45.2 | 58.1 | 72.5 |
| DMID-02 | 2-chloro | 22.8 | 31.4 | 40.3 |
| DMID-03 | 2-fluoro | 25.1 | 35.0 | 44.7 |
| DMID-04 | 3-methyl | 40.5 | 51.9 | 65.8 |
| Doxorubicin | Standard Drug | 0.85 | 0.52 | 1.23 |
Experimental Protocol: MTT Assay
This protocol is adapted from standard procedures for determining cell viability.[2]
Materials:
-
This compound derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
96-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% Triton X-100 in 0.1 N HCl in isopropanol or acidic isopropanol)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening
The structural motif of indole is present in many compounds with antimicrobial properties. Therefore, screening this compound derivatives for antibacterial and antifungal activity is a logical step in their validation. The agar well diffusion method is a common preliminary test to assess the antimicrobial potential of new compounds.
Comparative Antimicrobial Data (Zone of Inhibition)
This table presents example data from an agar well diffusion assay, showing the diameter of the zone of inhibition for different derivatives against common bacterial strains.
| Compound ID | Derivative Substitution | E. coli (Gram-) Zone of Inhibition (mm) | S. aureus (Gram+) Zone of Inhibition (mm) |
| DMID-01 | Unsubstituted | 8 | 10 |
| DMID-05 | 5-nitro | 18 | 22 |
| DMID-06 | 7-bromo | 15 | 19 |
| Streptomycin | Standard Drug | 25 | 28 |
Experimental Protocol: Agar Well Diffusion Assay
This protocol is based on standard methods for evaluating the antibacterial activity of chemical compounds.[4][5]
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient agar plates
-
Sterile swabs
-
This compound derivatives (dissolved in DMSO)
-
Positive control (e.g., Streptomycin solution)
-
Negative control (DMSO)
-
Sterile cork borer (6 mm diameter)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial suspension over the entire surface of a nutrient agar plate using a sterile swab.
-
Well Creation: Use a sterile cork borer to create wells (6 mm in diameter) in the agar.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of each derivative solution, the positive control, and the negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Anti-inflammatory Assays
Chronic inflammation is implicated in numerous diseases, and indole derivatives have been investigated for their anti-inflammatory properties, often through the modulation of pathways like NF-κB and inhibition of enzymes such as COX-2.[6] An accessible in vitro method to screen for anti-inflammatory potential is the albumin denaturation inhibition assay.
Comparative Anti-inflammatory Data (% Inhibition of Protein Denaturation)
The ability of the derivatives to prevent heat-induced denaturation of egg albumin is compared. Higher inhibition percentages suggest greater anti-inflammatory potential.
| Compound ID | Derivative Substitution | % Inhibition at 100 µg/mL |
| DMID-01 | Unsubstituted | 35.6% |
| DMID-07 | 5-methoxy | 68.2% |
| DMID-08 | 7-chloro | 75.4% |
| Diclofenac | Standard Drug | 88.9% |
Experimental Protocol: Albumin Denaturation Inhibition Assay
This protocol is based on established methods for in vitro anti-inflammatory screening.[7][8]
Materials:
-
Fresh hen's egg albumin
-
Phosphate-buffered saline (PBS, pH 7.4)
-
This compound derivatives
-
Positive control (e.g., Diclofenac sodium)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the derivative solution.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Visualizing Workflows and Pathways
Understanding the logical flow of experiments and the potential biological pathways targeted by new compounds is crucial. The following diagrams, generated using Graphviz, illustrate a typical workflow for in vitro validation and a key signaling pathway often modulated by bioactive indole-like molecules.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to New Synthetic Methods for 4,6-Dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,6-dimethylindoline, a key structural motif in various pharmacologically active compounds, has been approached through several methodologies. This guide provides an objective comparison of established and emerging synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. The primary routes discussed are the direct synthesis via the Fischer indole synthesis followed by reduction, and the reduction of a pre-synthesized 4,6-dimethylindole intermediate via catalytic hydrogenation or chemical reduction.
Comparison of Key Performance Metrics
The choice of synthetic route to this compound often involves a trade-off between yield, reaction conditions, and the cost or toxicity of reagents. The following table summarizes the key quantitative data for the most common synthetic methods.
| Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Pressure (atm) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | 3,5-Dimethylphenylhydrazine, Propionaldehyde | ~75-85 | 2-4 | 80-110 | 1 | Direct, convergent synthesis of the indole precursor. | Requires specific hydrazine precursor; can have regioselectivity issues with unsymmetrical ketones. |
| Catalytic Hydrogenation (Pt/C) | H₂, Pt/C, p-TsOH, Water | >95 | 2-6 | 25 (Room Temp) | ~30 | "Green" method with high yield and selectivity; mild conditions.[1] | Catalyst can be expensive; potential for catalyst poisoning. |
| Catalytic Hydrogenation (Ru/Al₂O₃) | H₂, Ru/Al₂O₃ | ~90-98 | 4-8 | 150-190 | ~70 | High efficiency for substituted indoles. | Requires higher temperatures and pressures compared to Pt/C. |
| Chemical Reduction (NaBH₃CN) | NaBH₃CN, Acetic Acid | ~80-90 | 12-24 | 25 (Room Temp) | 1 | Mild conditions; avoids high-pressure hydrogenation equipment.[1] | Stoichiometric, toxic reagent; generates cyanide waste.[1] |
| Chemical Reduction (Et₃SiH/TFA) | Et₃SiH, Trifluoroacetic Acid (TFA) | ~85-95 | 1-3 | 0-25 | 1 | Fast reaction; mild conditions; often high selectivity. | Uses corrosive strong acid (TFA); stoichiometric silicon-based reagent. |
Synthetic Pathways and Logical Flow
The synthesis of this compound primarily begins with the construction of the 4,6-dimethylindole core, most commonly via the Fischer indole synthesis. This intermediate is then subjected to various reduction methods to yield the target indoline.
Caption: Synthetic workflow for this compound production.
Detailed Experimental Protocols
Method 1: Fischer Indole Synthesis of 4,6-Dimethylindole
This established method provides the necessary precursor for subsequent reduction steps.
Protocol:
-
To a solution of 3,5-dimethylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add propionaldehyde (1.1 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid or zinc chloride).
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,6-dimethylindole.
Method 2: Catalytic Hydrogenation of 4,6-Dimethylindole (Pt/C Method)
This method represents a "green" and highly efficient approach to the synthesis of this compound.[1]
Protocol:
-
In a high-pressure reactor, dissolve 4,6-dimethylindole (1.0 eq) and p-toluenesulfonic acid (1.1 eq) in deionized water.
-
Add 5 mol% of Platinum on activated carbon (Pt/C, 10 wt%).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to approximately 30 atm.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 2-6 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Caption: Experimental workflow for catalytic hydrogenation.
Method 3: Chemical Reduction of 4,6-Dimethylindole (Triethylsilane/TFA Method)
This method offers a rapid and high-yielding alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment.
Protocol:
-
Dissolve 4,6-dimethylindole (1.0 eq) in trifluoroacetic acid (TFA) at 0 °C under an inert atmosphere.
-
To the stirred solution, add triethylsilane (Et₃SiH, 2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
References
Comparative Computational Docking Analysis of 4,6-Dimethylpyridine-Based Ligands and Alternatives as Cyclooxygenase (COX) Inhibitors
For Immediate Release
This guide provides a comparative analysis of computational docking studies of 4,6-dimethylpyridine-based ligands targeting cyclooxygenase (COX) enzymes. The performance of these ligands is compared with alternative COX inhibitors, supported by experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals in the field of anti-inflammatory and cancer therapeutics.
Introduction to Cyclooxygenase (COX) and Ligand Docking
Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a significant role in inflammation and pain.[1] Computational docking is a vital tool in drug discovery, predicting the binding affinity and interaction of ligands with their protein targets, thereby guiding the design of more potent and selective inhibitors.
This guide focuses on 4,6-dimethylpyridine derivatives, a class of heterocyclic compounds that have been investigated for their COX inhibitory potential. Their computational and experimental data are compared against other classes of inhibitors to highlight structure-activity relationships and potential for further development.
Data Presentation: Ligand Performance Comparison
The following table summarizes the computational docking scores and experimentally determined inhibitory concentrations (IC50) for 4,6-dimethylpyridine-based ligands and two alternative classes of COX inhibitors: 2-(trimethoxyphenyl)-thiazoles and pyrazoline-thiazole derivatives.
| Ligand Class | Specific Compound | Target | Docking Score (kcal/mol) | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4,6-Dimethylpyridine Derivatives | Schiff base 13 | COX-1 | Not Reported | >100 | ~Meloxicam |
| COX-2 | Not Reported | <100 | |||
| PS18 | COX-1 | Not Reported | 57.3 | COX-1 selective | |
| COX-2 | Not Reported | >100 | |||
| PS33 | COX-1 | Not Reported | 51.8 | COX-1 selective | |
| COX-2 | Not Reported | >100 | |||
| 2-(Trimethoxyphenyl)-thiazoles | Compound A2 | COX-1 | Not Reported | 26.88 | 0.87 |
| COX-2 | Not Reported | 23.26 | |||
| Compound A3 | COX-1 | Not Reported | >100 | >9.24 | |
| COX-2 | Not Reported | 25.00 | |||
| Pyrazoline-Thiazole Derivatives | Compound 3g | AChE | -5.555 | 0.338 | Dual Target |
| BChE | Not Reported | 2.087 | |||
| Compound 3f | AChE | Not Reported | 0.382 | AChE Selective | |
| BChE | Not Reported | >10 | |||
| Reference Drugs | Meloxicam | COX-1 | Not Reported | 83.68 | 0.68 |
| COX-2 | Not Reported | 57.14 | |||
| Piroxicam | COX-1 | Not Reported | >100 | Not Reported | |
| COX-2 | Not Reported | >100 |
Note: Docking scores are not consistently reported across all cited studies for these specific compounds. The pyrazoline-thiazole derivatives were evaluated against cholinesterases (AChE and BChE) but are included as an example of another heterocyclic scaffold with available docking and experimental data.
Experimental Protocols
Computational Docking Protocol (General)
A generalized workflow for the computational docking of ligands to COX enzymes is outlined below. Specific parameters may vary between studies.
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme (e.g., human COX-2, PDB ID: 6COX) is obtained from the Protein Data Bank. Water molecules, heteroatoms, and co-ligands are typically removed. Hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The 2D structures of the ligands are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field. Partial charges and non-polar hydrogens are merged.
-
Grid Generation: A grid box is defined around the active site of the enzyme. The dimensions of the grid are set to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this space.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation. The conformation with the lowest binding energy is considered the most favorable.
-
Analysis of Results: The docking results are analyzed to identify the best-docked conformation and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme's active site.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
The inhibitory activity of the compounds against COX-1 and COX-2 is commonly determined using a colorimetric inhibitor screening assay.[2][3][4]
-
Reagent Preparation: A reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), hemin, a colorimetric substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid are prepared. The COX-1 (ovine) and COX-2 (human recombinant) enzymes are diluted to the appropriate concentrations.[4]
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture includes the reaction buffer, hemin, the enzyme, and the test compound at various concentrations. The reaction is initiated by adding the colorimetric substrate and arachidonic acid.
-
Measurement: The peroxidase activity of COX is measured by monitoring the appearance of the oxidized TMPD at a wavelength of 590 nm over a specific time period (e.g., 2 minutes).[4]
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
Mandatory Visualization
Caption: A generalized workflow for computational docking studies.
Caption: The Cyclooxygenase (COX) signaling pathway and the point of inhibition.
References
- 1. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.5. COX Inhibition Assay [bio-protocol.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted Indoline Analogs
A comprehensive analysis of the structure-activity relationships (SAR) of indoline derivatives reveals key structural motifs that govern their biological activity. While specific SAR studies focusing exclusively on 4,6-dimethylindoline analogs are limited in the public domain, a broader examination of substituted indolines and indoles provides valuable insights into how modifications of this scaffold influence their therapeutic potential. This guide synthesizes available data to offer a comparative overview for researchers and drug development professionals.
The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The versatility of the indoline ring allows for substitutions at various positions, leading to a diverse chemical space for optimizing pharmacological properties.
Comparative Analysis of Substituted Indoline Analogs
The biological activity of indoline derivatives is significantly influenced by the nature and position of substituents on both the benzene and the pyrrolidine rings.
Substitutions on the Benzene Ring:
Substitutions at the 3-Position:
The 3-position of the indolin-2-one scaffold is a frequent site for modification and plays a crucial role in the anti-inflammatory activity of these compounds. A study on 3-substituted-indolin-2-one derivatives demonstrated that the nature of the substituent at this position significantly impacts the inhibition of pro-inflammatory mediators.[4] For example, the introduction of a 3-(3-hydroxyphenyl) group resulted in a compound with potent anti-inflammatory effects.[4]
Quantitative Data on Substituted Indoline and Indole Analogs
To illustrate the impact of substitution on biological activity, the following table summarizes data for a series of indole-based Mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors. While not specific to this compound, this data provides a valuable comparison of how structural modifications on a related scaffold influence potency.
| Compound | R1 | R2 | R3 | MK2 IC50 (nM) |
| 1 | H | H | H | 1000 |
| 2 | Me | H | H | 500 |
| 3 | H | Me | H | 300 |
| 4 | H | H | Me | 200 |
| 5 | Me | Me | H | 150 |
| 6 | H | Me | Me | 100 |
Data is illustrative and synthesized from general trends discussed in medicinal chemistry literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for key assays used in the evaluation of indoline analogs.
In Vitro Anti-inflammatory Activity Assay:
The anti-inflammatory activity of indoline derivatives can be assessed by measuring their ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.[4]
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is determined using the Griess reagent.
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.
-
Cell Viability: The effect of the compounds on cell viability is determined using the MTT assay.[5]
Kinase Inhibition Assay:
The inhibitory activity of indoline analogs against specific kinases, such as MK2, is determined using in vitro kinase assays.[6]
-
Enzyme and Substrate Preparation: Recombinant human MK2 enzyme and a suitable substrate peptide are prepared in assay buffer.
-
Compound Incubation: The test compounds are serially diluted and incubated with the MK2 enzyme in a 96-well plate for a specified period at room temperature.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Visualizations
Signaling Pathway
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 4,6-Dimethylindoline
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of 4,6-Dimethylindoline. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Always wear two pairs of gloves when handling the substance.[4] Change gloves immediately if they are torn, punctured, or contaminated.[4] |
| Eyes/Face | Safety goggles and face shield | In situations with a potential for splashing, chemical goggles and a face shield must be worn.[5][6] At a minimum, safety glasses with side shields are required.[5] |
| Body | Chemical-resistant lab coat or coveralls | Wear a protective disposable gown made of low-permeability fabric with a solid front and long sleeves.[4][7] |
| Respiratory | Air-purifying respirator (APR) | In inadequately ventilated areas or when there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5][8] |
| Feet | Closed-toe shoes | Leather or canvas shoes should not be worn. Chemical-resistant boots are recommended when handling larger quantities.[7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing exposure risk.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Response: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.
Emergency Spill Response Protocol
Caption: Immediate actions to take in the event of a this compound spill.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not pour down the drain.[1] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[9] |
| Contaminated Solvents | Collect in a compatible, labeled hazardous waste container. Do not mix with incompatible wastes. |
| Empty Containers | Rinse three times with a suitable solvent. Collect the rinsate as hazardous waste. The empty container can then be disposed of as regular laboratory glass or plastic waste, depending on local regulations. |
All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10][11]
By implementing these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. hsa.ie [hsa.ie]
- 4. osha.gov [osha.gov]
- 5. americanchemistry.com [americanchemistry.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. unodc.org [unodc.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
